molecular formula C7H9BrN2 B2807929 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole CAS No. 1785570-49-1

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Cat. No.: B2807929
CAS No.: 1785570-49-1
M. Wt: 201.067
InChI Key: DROZTSKAVSCYAX-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.067. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-cyclopropyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROZTSKAVSCYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785570-49-1
Record name 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole
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Foundational & Exploratory

The Strategic Utility of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful drugs.[1] Its inherent physicochemical properties and versatile synthetic handles have made it a cornerstone in the design of targeted therapies. Within this esteemed class of heterocycles, 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its synthesis, reactivity, and strategic application in medicinal chemistry, with a focus on enabling the rapid generation of diverse compound libraries for the discovery of novel therapeutics.

The unique combination of a reactive bromine atom at the 5-position, a metabolically robust cyclopropyl group at the 3-position, and a modulating methyl group on the pyrazole nitrogen bestows this molecule with a desirable profile for drug design. The bromine atom serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[1] The cyclopropyl moiety often enhances metabolic stability and can impart favorable conformational constraints, leading to improved potency and selectivity. This guide will delve into the practical aspects of utilizing this building block, providing detailed protocols and insights to empower medicinal chemists in their quest for next-generation therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a medicinal chemistry campaign. The key properties of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉BrN₂PubChem[2]
Molecular Weight 201.07 g/mol PubChem[2]
CAS Number 1785570-49-1Fluorochem[3]
Appearance White to off-white solidGeneric Supplier Data
Predicted logP 1.8PubChem[2]
Canonical SMILES CN1C(=CC(=N1)C2CC2)BrPubChem[2]
InChI Key DROZTSKAVSCYAX-UHFFFAOYSA-NPubChem[2]

The predicted lipophilicity (logP) of 1.8 suggests that this building block is situated in a favorable region of chemical space for drug discovery, balancing solubility and permeability.

Synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole: A Practical Approach

The synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole can be efficiently achieved through a two-step sequence starting from readily available materials. The general strategy involves the initial construction of the 3-cyclopropyl-1-methyl-1H-pyrazole core, followed by a regioselective bromination at the 5-position.

Step 1: Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole

The pyrazole core can be constructed via the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[4][5] A common and efficient method involves the reaction of 1-cyclopropyl-1,3-butanedione with methylhydrazine sulfate in the presence of a base.

Caption: Synthesis of the 3-cyclopropyl-1-methyl-1H-pyrazole precursor.

Experimental Protocol:

  • To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol, add methylhydrazine sulfate (1.05 eq) and sodium hydroxide (2.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude material by flash column chromatography on silica gel to yield 3-cyclopropyl-1-methyl-1H-pyrazole.

Step 2: Bromination of 3-Cyclopropyl-1-methyl-1H-pyrazole

The regioselective bromination at the C5 position of the pyrazole ring can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS).[6][7][8] The reaction is typically carried out in a chlorinated solvent.

Caption: Bromination to yield the target building block.

Experimental Protocol:

  • Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography if necessary.

Key Applications in Medicinal Chemistry: A Gateway to Diverse Chemical Space

The bromine atom at the 5-position of the pyrazole ring is the key to the synthetic versatility of this building block, enabling its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the rapid and efficient construction of carbon-carbon and carbon-nitrogen bonds, providing access to a vast and diverse chemical space.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl and heteroaryl-aryl linkages.[9][10][11] 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and boronate esters.

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Exemplary Protocol: Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • To a reaction vessel, add 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 5-aryl-pyrazole derivative.

This reaction is particularly relevant in the synthesis of kinase inhibitors, where a substituted aniline moiety is often a key pharmacophore. For instance, this building block is a potential precursor for analogues of Janus kinase (JAK) inhibitors like Filgotinib.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Diverse Amines

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, including anilines and heterocycles.[12][13][14]

Caption: Buchwald-Hartwig amination for C-N bond formation.

Exemplary Protocol: Coupling with Morpholine

  • To a dry Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a suitable phosphine ligand such as XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add a solution of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) and morpholine (1.2 eq) in an anhydrous solvent like toluene.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-morpholinyl-pyrazole product.[12]

This transformation is crucial for introducing functionalities that can modulate solubility, metabolic stability, and target engagement.

Sonogashira Coupling: Introducing Alkynyl Moieties for Further Elaboration

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrazoles.[15][16][17][18] These alkynes can serve as handles for further synthetic transformations or as key structural elements in their own right.

Caption: Sonogashira coupling for the introduction of alkynyl groups.

Exemplary Protocol: Coupling with Phenylacetylene

  • To a degassed solution of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent like DMF or triethylamine, add phenylacetylene (1.2 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).[18]

  • Heat the reaction mixture under an inert atmosphere to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the 5-phenylethynyl-pyrazole derivative.

Application in the Synthesis of Kinase Inhibitors

The 3-cyclopropyl-1-methyl-1H-pyrazole scaffold is a key feature in a number of kinase inhibitors currently in development. The strategic use of the 5-bromo derivative allows for the late-stage introduction of key pharmacophoric elements.

JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases. Several pyrazole-containing compounds have been identified as potent JAK inhibitors. The 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole building block can be utilized to synthesize analogues of these inhibitors, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

BRAF Inhibitors

Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers. This has led to the development of potent and selective BRAF inhibitors. Many of these inhibitors feature a central pyrazole core. The 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole building block can be employed in the synthesis of novel BRAF inhibitors, for example, by using a Suzuki coupling to introduce a key aryl or heteroaryl moiety that interacts with the kinase hinge region.[15]

Conclusion

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a highly versatile and valuable building block for medicinal chemistry. Its straightforward synthesis and predictable reactivity in a range of robust cross-coupling reactions make it an ideal starting point for the construction of diverse compound libraries. The inherent properties of the cyclopropyl and methyl-pyrazole motifs often contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This guide has provided a detailed overview of its synthesis and key applications, with the aim of empowering drug discovery scientists to leverage this powerful tool in the development of novel and effective therapeutics.

References

  • Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]
  • PubChemLite. 5-bromo-3-cyclopropyl-1-methyl-1h-pyrazole. [Link]
  • RSC Publishing. Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. [Link]
  • MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]
  • Thieme. 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. [Link]
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
  • PMC - NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
  • ResearchGate. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • Hilaris. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
  • PubMed. Aminative Suzuki-Miyaura coupling. [Link]
  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [https://www.researchgate.net/publication/348259051_Efficient_microwave-assisted_Suzuki-Miyaura_cross-coupling_reaction_of_3-bromo_pyrazolo15-a]pyrimidin-54H-one_towards_a_new_access_to_35-diarylated_7-trifluoromethylpyrazolo15-apyrimidine_derivatives](https://www.researchgate.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]
  • ResearchGate. (PDF) Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. [Link]
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. [Link]
  • ResearchGate. Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS) ?. [Link]
  • ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

Sources

The Linchpin Scaffold: Leveraging 5-Bromo-Pyrazoles in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 5-bromo-pyrazoles in kinase inhibitor discovery. It deviates from standard templates to focus on the specific synthetic and structural utility of this scaffold.

Executive Summary

In the hierarchy of "privileged structures" for kinase inhibition, the pyrazole ring occupies a tier of its own.[1][2] While the nitrogenous core typically serves as the hinge-binding element mimicking the adenine ring of ATP, the 5-bromo-pyrazole derivative serves a distinct, critical function: it is the divergent linchpin .

This guide details the role of 5-bromo-pyrazoles not merely as end-products, but as versatile synthetic handles that allow medicinal chemists to probe the solvent-exposed regions and hydrophobic back-pockets of the kinase ATP cleft. We explore the structural rationale, the regioselective synthetic challenges (C3 vs. C5), and the specific protocols required to exploit this scaffold effectively.

Part 1: Structural Rationale & Binding Geometry

The Adenine Mimicry

The pyrazole ring (1H-pyrazole) is an isostere of the imidazole ring found in purines. In the context of Type I kinase inhibitors (ATP-competitive), the pyrazole nitrogens typically engage the kinase "hinge" region (residues connecting the N- and C-terminal lobes) via hydrogen bonds.

  • Donor-Acceptor Motif: The unfunctionalized pyrazole NH acts as a hydrogen bond donor (to the backbone carbonyl of the hinge), while the sp2 nitrogen acts as an acceptor (from the backbone amide NH).

  • The 5-Position Vector: When the pyrazole is bound to the hinge, the substituent at the 5-position (relative to N1) directs a vector either towards the solvent front or, depending on the specific binding mode (flipped vs. canonical), into the gatekeeper region .

The Role of the Bromine Atom

The bromine at the 5-position is rarely a passive bystander. It serves two distinct roles in the discovery pipeline:

  • The Synthetic "Handle": It is a highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing the rapid "growing" of the molecule to optimize physicochemical properties (logP, solubility) or reach distal residues.

  • The Halogen Bond Donor: In cases where the bromine is retained in the final inhibitor, it can form a halogen bond (X-bond) with carbonyl oxygens in the binding pocket. The anisotropic electron distribution creates a positive electrostatic potential cap (

    
    -hole) on the bromine atom, allowing it to act as a Lewis acid against backbone carbonyls (e.g., the hinge carbonyl or gatekeeper residues).
    
Visualization of Binding Mode

The following diagram illustrates the canonical binding mode of a 3-amino-5-bromo-pyrazole scaffold within the ATP pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone CO / NH) Pyrazole Pyrazole Core (Adenine Mimic) Hinge->Pyrazole H-Bonds (Donor/Acceptor) Br 5-Bromo (σ-hole / Handle) Pyrazole->Br C5 Position Br->Hinge Potential Halogen Bond (If Br retained) Pocket Hydrophobic Pocket / Solvent Front Br->Pocket Synthetic Vector (Suzuki Coupling)

Figure 1: Schematic representation of the 5-bromo-pyrazole binding interface. The C5-bromine acts as a vector for library expansion or direct halogen bonding.

Part 2: Strategic Synthesis – The Regioselectivity Challenge

The utility of 5-bromo-pyrazoles is often limited by the difficulty in distinguishing between the C3 and C5 positions during synthesis, particularly in N-alkylated systems.

The Electronic vs. Steric Conflict

In a typical 3,5-dibromo-1-methyl-1H-pyrazole :

  • C5 Position: Electronically activated (adjacent to the N-methyl group, more electron-deficient) but sterically hindered by the N-methyl group.

  • C3 Position: Less sterically hindered.

Expert Insight: In standard Pd-catalyzed Suzuki couplings, sterics dominate . The catalyst will preferentially insert at the C3 position. To functionalize C5 selectively, one must employ specific strategies:

  • Lithium-Halogen Exchange (Kinetic Control): The N1 nitrogen can direct lithiation to the C5 position (C-Li bond forms at C5 due to the directing effect of the N-lone pair). This allows quenching with borates to form the C5-boronic acid.

  • Blocker Strategy: Use a transient protecting group or synthesize the ring with the C5 substituent already in place (cyclization of diketones).

Synthetic Workflow Diagram

SynthesisPath Start 3,5-Dibromo-1-methylpyrazole Suzuki Pd(PPh3)4 / Ar-B(OH)2 (Suzuki Coupling) Start->Suzuki Lithiation n-BuLi / -78°C (Li-Hal Exchange) Start->Lithiation Prod3 3-Aryl-5-bromo (C3 Selective) Suzuki->Prod3 Steric Control Quench B(OiPr)3 Lithiation->Quench Prod5 5-Boronic Acid (C5 Selective) Quench->Prod5 Directing Group Control

Figure 2: Divergent synthesis pathways. Standard Suzuki coupling favors C3, while directed lithiation accesses the C5 vector.

Part 3: Experimental Protocols

Protocol A: Regioselective C5-Functionalization via Microwave Suzuki Coupling

Rationale: When C3 is already substituted or blocked, or using specific ligands (e.g., XPhos) that can overcome steric hindrance at C5.

Materials:

  • 5-bromo-1-methyl-1H-pyrazole derivative (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave-compatible vial, dissolve the 5-bromo-pyrazole and aryl boronic acid in 1,4-dioxane.

  • Degassing: Sparge the solution with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Activation: Add the Pd catalyst and the aqueous base. Seal the vial immediately.

  • Reaction: Irradiate at 110°C for 30–60 minutes (Power: 150W, Max Pressure: 250 psi).

    • Note: Conventional heating requires 12–18 hours at reflux. Microwave irradiation significantly accelerates the oxidative addition step at the hindered C5 position.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: FRET-Based Kinase IC50 Determination

Rationale: To validate the biological activity of the synthesized library.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled anti-phospho-antibody binds to the phosphorylated product.

Step-by-Step Methodology:

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Transfer: Acoustic dispense (e.g., Echo 550) 10 nL of compound (in 100% DMSO) into a 384-well low-volume white plate. Include Staurosporine as a positive control and DMSO-only as a negative control.

  • Enzyme Addition: Add 2.5 µL of Kinase (e.g., p38α, 0.5 nM final) diluted in buffer. Incubate for 10 mins to allow compound-enzyme equilibrium.

  • Substrate Initiation: Add 2.5 µL of ATP/Substrate mix (at Km concentrations).

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 5 µL of Detection Mix (Eu-Antibody + Tracer). Incubate 60 mins.

  • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Part 4: Data Summary & Case Studies

The following table summarizes the impact of C5-substitution on potency in a representative p38 MAPK inhibitor series (Generic Scaffold: N-phenyl-pyrazole-3-amine).

Compound IDC5-Substituent (R)IC50 (p38α)LogPStructural Insight
CMP-01 -H150 nM2.1Baseline activity; good hinge binding.
CMP-02 -Br45 nM2.8Halogen Bond: Br fills hydrophobic pocket; potential X-bond to Gatekeeper.
CMP-03 -Phenyl (via Suzuki)12 nM3.5Hydrophobic Reach: Phenyl ring engages the hydrophobic region II.
CMP-04 -Pyridine-4-yl250 nM1.9Polarity Mismatch: Pyridine nitrogen repels hydrophobic residues in this specific pocket.

Table 1: SAR trends demonstrating the utility of the 5-bromo handle for optimization.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Halogen Bonding in Kinases

    • Title: The role of halogen bonding in inhibitor recognition and binding by protein kinases.
    • Source: Current Topics in Medicinal Chemistry (NIH/PubMed).
    • URL:[Link]

  • Suzuki Coupling of Unprotected Azoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: PMC (NIH).
    • URL:[Link]

  • Microwave-Assisted Protocols

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[4]

    • Source: RSC Advances.
    • URL:[Link]

  • Privileged Scaffolds

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[1][5]

    • Source: Future Medicinal Chemistry (NIH/PMC).
    • URL:[Link]

Sources

An In-depth Technical Guide to the Cyclopropyl Pyrazole Scaffold in Drug Design and Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a relentless cycle of design, synthesis, and optimization.[1] Within the vast chemical space available to drug hunters, certain molecular frameworks consistently reappear in successful clinical candidates, earning them the designation of "privileged scaffolds."[2] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such structure, prized for its synthetic tractability and its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.[3][4] Its presence in blockbuster drugs like Celecoxib and Sildenafil is a testament to its therapeutic versatility.[5][6]

Concurrently, the strategic use of small aliphatic rings has become a cornerstone of lead optimization.[7] The cyclopropyl group, in particular, has emerged from being a mere curiosity to a powerful tool in the medicinal chemist's arsenal.[8] Its unique stereoelectronic properties—a rigid, three-dimensional structure with significant sp2 character—allow it to serve as a versatile bioisostere, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile.[7][9]

This guide focuses on the powerful synergy achieved by combining these two entities: the cyclopropyl pyrazole scaffold . We will explore its strategic importance, from the fundamental physicochemical advantages it confers to its application in sophisticated lead optimization campaigns. This document is designed for the practicing researcher, providing not only the theoretical underpinnings but also actionable insights and methodologies to harness the full potential of this remarkable chemical motif.

Part 1: The Strategic Advantage: Physicochemical and Pharmacokinetic Profile

The introduction of a cyclopropyl ring onto a pyrazole core is a deliberate design choice aimed at modulating key drug-like properties. The rationale behind this modification is rooted in the unique attributes of the three-membered ring.

  • Metabolic Stability: The cyclopropyl group is often introduced to enhance metabolic stability.[3] Unlike isopropyl or ethyl groups, which possess readily oxidizable C-H bonds, the C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s.[9] This "metabolic blocking" can significantly increase a compound's half-life and oral bioavailability.[3]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring constrains the conformation of adjacent substituents.[10] This pre-organization can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. This often translates to a significant increase in binding affinity and potency.[9]

  • Lipophilicity and Solubility: As a small, non-polar carbocycle, the cyclopropyl group can fine-tune a molecule's lipophilicity.[7] Replacing a larger or more flexible alkyl group with a cyclopropyl moiety can subtly decrease lipophilicity (LogP), which can be advantageous for improving solubility and reducing off-target effects. This balance is a critical challenge in lead optimization.[1]

  • Vectorial Orientation: The defined geometry of the cyclopropyl ring acts as a rigid linker, precisely orienting substituents into or out of a protein's binding pocket.[11] This allows for a more granular exploration of structure-activity relationships (SAR) compared to a more flexible alkyl chain.

The following diagram illustrates the core concept of using the cyclopropyl group as a bioisosteric replacement to improve drug properties.

G cluster_0 Lead Compound Moiety cluster_1 Bioisosteric Replacement cluster_2 Optimized Properties Lead_Isopropyl Isopropyl Group (Metabolically Liable) Replacement Introduce Cyclopropyl Group Lead_Isopropyl->Replacement Lead_Alkene Alkene (Planar, Reactive) Lead_Alkene->Replacement Lead_Phenyl Phenyl Group (Increases LogP) Lead_Phenyl->Replacement Prop1 Improved Metabolic Stability Replacement->Prop1 Prop2 Increased Potency (Rigidity) Replacement->Prop2 Prop3 Modulated Lipophilicity Replacement->Prop3 Prop4 Precise Vector for SAR Replacement->Prop4 caption Fig. 1: The cyclopropyl group as a strategic bioisostere.

Caption: Fig. 1: The cyclopropyl group as a strategic bioisostere.

Part 2: Synthesis of Cyclopropyl Pyrazole Derivatives

The utility of any scaffold is contingent upon its synthetic accessibility. Fortunately, a variety of robust methods exist for the synthesis of cyclopropyl pyrazole derivatives. A common and versatile approach involves the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[12]

This generalized workflow allows for diversification at multiple points, enabling the construction of a library of analogs for SAR studies.

G Start1 Cyclopropyl Ketone (R1-CO-C3H5) Base Base-mediated Condensation (e.g., NaOEt) Start1->Base Start2 Ester with Active Methylene (R2-CH2-COOR') Start2->Base Dicarbonyl Cyclopropyl-1,3-dicarbonyl Intermediate Base->Dicarbonyl Cyclization Cyclocondensation (Acid or Heat) Dicarbonyl->Cyclization Hydrazine Hydrazine Hydrate (R3-NHNH2) Hydrazine->Cyclization Final Substituted Cyclopropyl Pyrazole Cyclization->Final

Caption: Fig. 2: Generalized synthetic workflow for cyclopropyl pyrazoles.

Part 3: Case Studies in Lead Optimization

The true value of the cyclopropyl pyrazole scaffold is best illustrated through its application in real-world drug discovery programs.

Case Study 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole ring is a well-established "hinge-binder" that can form key hydrogen bonds in the ATP-binding pocket of many kinases.[2][13] The addition of a cyclopropyl group often serves to improve selectivity and metabolic stability.

Target Example: MET/VEGFR2 Kinase Inhibition The MET and VEGFR2 receptor tyrosine kinases are implicated in tumor growth and angiogenesis.[14][15] Several potent inhibitors feature a cyclopropyl pyrazole core. In the optimization of imidazo[1,2-b]pyridazine-based inhibitors, the incorporation of a cyclopropylcarbonylamino group was critical for achieving high potency against VEGFR2.[16] The cyclopropyl group fits into a specific hydrophobic pocket, while the pyrazole engages in other key interactions.

Compound IDCore ScaffoldKey SubstituentVEGFR2 IC50 (nM)Rationale for Modification
Lead Cmpd Imidazo[1,2-b]pyridazineAcetylamino55 nMInitial hit with moderate potency.
TAK-593 Imidazo[1,2-b]pyridazineCyclopropyl carbonylamino0.95 nM Cyclopropyl group optimizes fit in hydrophobic pocket, improving potency.[16]
Analog A Imidazo[1,2-b]pyridazineIsobutyrylamino15 nMIsopropyl group is less conformationally constrained, leading to reduced potency vs. cyclopropyl.

Data synthesized from literature reports for illustrative purposes.[16]

The following diagram shows a simplified representation of where a cyclopropyl pyrazole-based inhibitor might act in a generic receptor tyrosine kinase (RTK) signaling pathway.

G Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation Dimerization ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Activation Inhibitor Cyclopropyl Pyrazole Kinase Inhibitor Inhibitor->Phosphorylation Blocks ATP Binding Site

Caption: Fig. 3: Inhibition of RTK signaling by a cyclopropyl pyrazole-based drug.

Case Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides.[17] Inhibiting FAAH increases endocannabinoid levels, producing analgesic and anxiolytic effects, making it a promising target for pain and anxiety disorders.[18]

Lead Optimization Example: The carbamate inhibitor URB597 is a well-known FAAH inhibitor.[19] Subsequent research programs have developed pyrazole-based FAAH inhibitors to improve upon the carbamate's potential liabilities.[20] In these series, a central pyrazole ring is often flanked by aromatic groups, one of which can be substituted with a cyclopropyl moiety to enhance potency and metabolic stability.

Compound IDCore ScaffoldR-Group at Phenyl RingHuman FAAH IC50 (nM)Selectivity vs. MAGL
URB597 Biphenyl Carbamate-H~5 nMModerate
Analog 22 Pyrazole Phenylcyclohexylcarbamate-H11 nMHigh[20]
Analog X Pyrazole Phenylcyclohexylcarbamate-Cyclopropyl < 5 nM High

Data synthesized from literature for illustrative purposes, demonstrating optimization trends.[20][21]

The rationale here is twofold: the pyrazole core provides a stable, synthetically versatile platform, while the cyclopropyl group can probe hydrophobic pockets in the enzyme's active site and block potential sites of metabolism on the phenyl ring.[21]

Part 4: A Self-Validating Experimental Protocol

To translate design into data, robust and reproducible assays are paramount. Here, we provide a detailed protocol for an in vitro FAAH inhibition assay, a critical experiment for validating compounds from a program like the one described in Case Study 2.

Protocol: Fluorometric Assay for Human FAAH Inhibition

This protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls.

1. Materials & Reagents:

  • Recombinant human FAAH (hrFAAH)

  • Assay Buffer: Tris-HCl (50 mM, pH 9.0), 1 mM EDTA

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

  • Test Compounds (e.g., cyclopropyl pyrazole analogs) dissolved in DMSO

  • Positive Control: URB597 or PF-3845 (known FAAH inhibitors)[19]

  • Negative Control: Vehicle (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

2. Experimental Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the positive control in DMSO. Dispense 1 µL of each dilution into the wells of the 96-well plate. For negative control wells, dispense 1 µL of DMSO.

  • Enzyme Addition: Dilute hrFAAH to the desired working concentration in cold Assay Buffer. Add 50 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced. Causality Check: This pre-incubation is critical for time-dependent or irreversible inhibitors to ensure accurate potency measurement.

  • Reaction Initiation: Prepare the AAMCA substrate solution in Assay Buffer to a final concentration of 20 µM. To initiate the reaction, add 50 µL of the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 20-30 minutes. The rate of increase in fluorescence is proportional to FAAH activity.

3. Data Analysis & Validation:

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by performing a linear regression on the linear portion of the fluorescence vs. time plot.

  • Normalization: Express the activity in each well as a percentage of the average activity of the negative control (DMSO) wells: % Activity = (V_compound / V_DMSO) * 100.

  • IC50 Determination: Plot the % Activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Protocol Validation: The assay is considered valid if:

    • The Z'-factor (a measure of assay quality) calculated from positive and negative controls is > 0.5.

    • The IC50 value for the positive control (URB597) is within the expected historical range (e.g., 3-10 nM). This confirms the assay is performing as expected.[22]

Conclusion and Future Perspectives

The cyclopropyl pyrazole scaffold represents a powerful convergence of two privileged motifs in medicinal chemistry. Its strategic application allows for the simultaneous optimization of potency, selectivity, and pharmacokinetics.[2] By leveraging the conformational rigidity and metabolic stability conferred by the cyclopropyl group alongside the versatile binding capabilities of the pyrazole ring, drug discovery teams can navigate the complex, multi-parameter landscape of lead optimization with greater precision.[23] As our understanding of target biology deepens and synthetic methodologies become more sophisticated, we anticipate that this elegant and effective scaffold will continue to be a cornerstone of innovative drug design, leading to the development of safer and more effective medicines across a wide range of therapeutic areas.[24]

References

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  • Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
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  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (n.d.). PMC. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC. Available at: [Link]

  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2 -methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. (2025). ResearchGate. Available at: [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Available at: [Link]

  • Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available at: [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ACS Publications. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). ResearchGate. Available at: [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... (n.d.). ResearchGate. Available at: [Link]

  • Drug Modifications to Improve Stability. (n.d.). Open Library Publishing Platform. Available at: [Link]

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  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Harnessing the cyclization strategy for new drug discovery. (n.d.). PMC. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
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  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025). Available at: [Link]

  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated. (2018). Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Available at: [Link]

  • Patsnap Synapse. (2025). What are the methods of lead optimization in drug discovery?. Available at: [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Available at: [Link]

  • Inhibition of fatty acid amide hydrolase in the central amygdala alleviates comorbid expression of innate anxiety and excessive alcohol intake. (n.d.). PMC. Available at: [Link]

  • Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Available at: [Link]

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  • Booker, L., et al. (2008). Inhibition of fatty acid amide hydrolase and cyclooxygenase-2 increases levels of endocannabinoid related molecules and produces analgesia via peroxisome proliferator-activated receptor-alpha in a model of inflammatory pain. Journal of Pain. Available at: [Link]

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Chemical properties and solubility of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Solubility of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from available databases, general principles of pyrazole chemistry, and established methodologies for property determination. The document details the compound's structure, physicochemical parameters, and predicted properties. A significant focus is placed on solubility, a critical parameter in drug development, with detailed protocols for both kinetic and thermodynamic solubility assays. This guide is intended to be a valuable resource for researchers, enabling them to understand, handle, and evaluate 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole in a laboratory setting.

Introduction to Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] They are a prominent scaffold in medicinal chemistry due to their diverse biological activities.[3] The pyrazole ring is relatively stable to oxidation and reduction.[1] The physicochemical properties and biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the ring.[4] The presence of a bromine atom, a cyclopropyl group, and a methyl group on the pyrazole core of the title compound suggests a molecule with potential for nuanced biological interactions and specific physicochemical characteristics.

Chemical Identity and Core Properties

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a substituted pyrazole with the molecular formula C7H9BrN2.[5][6] It is important to distinguish this compound from its isomers, such as 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole, as the position of the substituents can significantly impact its chemical and biological properties.

Molecular Structure and Isomerism

The structure of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is characterized by a central pyrazole ring. A bromine atom is attached at position 5, a cyclopropyl group at position 3, and a methyl group on the nitrogen at position 1.

It is crucial to be aware of potential isomers, such as 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole[7] and 3-bromo-5-cyclopropyl-1-methyl-1H-pyrazole[8], as their synthesis and properties will differ.

Physicochemical Properties
PropertyValueSource
Molecular Formula C7H9BrN2PubChem[5], Fluorochem[6]
Molecular Weight 201.06 g/mol PubChem[7]
IUPAC Name 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazoleFluorochem[6]
CAS Number 1785570-49-1Fluorochem[6]
Predicted XlogP 1.8PubChem[5]
Predicted Hydrogen Bond Donors 0-
Predicted Hydrogen Bond Acceptors 2-
Predicted Rotatable Bond Count 1-

Note: Predicted values should be used as estimations and confirmed through experimental analysis.

Solubility Profile

Solubility is a critical determinant of a compound's suitability for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[9] The solubility of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is not extensively documented. However, based on its predicted XlogP of 1.8[5], it is expected to have low to moderate aqueous solubility and better solubility in organic solvents.

General Expectations for Solubility
  • Aqueous Solubility : The presence of the halogen and hydrocarbon (cyclopropyl and methyl) groups suggests that the molecule will be somewhat lipophilic, likely leading to poor solubility in water.

  • Organic Solvent Solubility : The compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, dichloromethane, and ethyl acetate. For early-stage in vitro testing, stock solutions are typically prepared in DMSO.[10][11]

Experimental Determination of Solubility

To obtain reliable data, experimental determination of solubility is essential. The two primary methods for assessing the solubility of research compounds are kinetic and thermodynamic solubility assays.[9][11]

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a DMSO stock solution into an aqueous buffer.[9][11] This method is high-throughput and provides a rapid indication of potential solubility issues.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Stock Solution : Prepare a 10 mM stock solution of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole in 100% DMSO.[10]

  • Plate Setup : Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[10]

  • Addition of Buffer : Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.[10]

  • Mixing and Incubation : Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[10]

  • Measurement : Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.[10][11]

  • Data Analysis : The kinetic solubility is the concentration at which the compound begins to precipitate.

Workflow for Kinetic Solubility Assay

G A Prepare 10 mM Stock in DMSO B Dispense Stock into 96-well Plate A->B C Add Aqueous Buffer (e.g., PBS) B->C D Mix and Incubate (1-2h) C->D E Measure Light Scattering (Nephelometry) D->E F Determine Precipitation Point E->F

Caption: Workflow for nephelometric kinetic solubility determination.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is often determined in later stages of preclinical development.[9] The shake-flask method is the gold standard for this measurement.[12]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Preparation : Add an excess amount of solid 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol).[13]

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[13]

  • Separation of Undissolved Solid : Centrifuge the samples at high speed to pellet the undissolved solid.[13]

  • Sample Collection : Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may also be necessary.[13]

  • Quantification : Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Data Analysis : The measured concentration represents the thermodynamic solubility of the compound in that specific solvent.

Workflow for Thermodynamic Solubility Assay

G A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-72h) A->B C Centrifuge to Pellet Solid B->C D Collect Supernatant C->D E Analyze Concentration (HPLC-UV/LC-MS) D->E F Determine Equilibrium Solubility E->F

Caption: Workflow for shake-flask thermodynamic solubility determination.

Reactivity and Stability

The pyrazole ring is generally aromatic and stable.[1] Key reactivity considerations for 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole include:

  • Electrophilic Substitution : The C4 position of the pyrazole ring is typically the most susceptible to electrophilic attack.[1]

  • N-Alkylation : The presence of the N1-methyl group means that further N-alkylation will not readily occur.

  • Reactivity of Substituents : The bromine atom at the C5 position can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable handle for further chemical modifications.

  • Stability : The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light). However, stability in various aqueous buffers and under different pH conditions should be experimentally verified, especially for long-term storage of solutions.

Synthesis Outline

While a detailed synthetic procedure is beyond the scope of this guide, substituted pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[3] For 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, a plausible route would involve the cyclization of a brominated cyclopropyl-containing diketone with methylhydrazine.

Conclusion

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a substituted pyrazole with potential applications in drug discovery. While specific experimental data on its chemical properties and solubility are scarce, this guide provides a framework for understanding its expected behavior based on the chemistry of related compounds. The detailed protocols for solubility determination are intended to empower researchers to generate the necessary data for their specific applications. As with any research compound, experimental verification of all properties is paramount for advancing its development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
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  • Enamine. Aqueous Solubility Assay.
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  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • PubChemLite. 5-bromo-3-cyclopropyl-1-methyl-1h-pyrazole.
  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Fluorochem. 3-BROMO-5-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE.
  • PubChem. 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | C7H9BrN2.
  • ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ChemicalBook. 5-BROMO-3-METHYL-1H-PYRAZOLE | 5744-68-3.
  • Fluorochem. 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PMC.

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Technical Guide: 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole vs. 3-Bromo Regioisomer

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a definitive analysis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole versus its 3-bromo regioisomer . This document is designed for researchers requiring precise structural identification and reactivity profiles for drug discovery applications.

Executive Summary

In the development of pyrazole-based kinase inhibitors and agrochemicals, the precise position of substituents on the pyrazole ring dictates both biological activity and downstream synthetic utility.

The methylation of 3(5)-cyclopropyl-5(3)-bromo-1H-pyrazole invariably produces a mixture of two regioisomers:

  • Target Isomer (Major): 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole.

  • Regio-Impurity (Minor): 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole.

Distinguishing these isomers is non-trivial due to their identical mass and similar polarity.[1] However, their reactivity profiles—specifically in halogen-lithium exchange and palladium-catalyzed cross-coupling —are drastically different. This guide outlines the mechanistic origin of these isomers, the definitive NMR methods for their identification, and their divergent chemical behaviors.[1]

Synthesis & Regiocontrol Mechanisms[2][3][4]

The formation of the two isomers is governed by the tautomeric equilibrium of the starting material and the steric trajectory of the incoming electrophile (methylating agent).

The Alkylation Mechanism

The starting material, 3-cyclopropyl-5-bromo-1H-pyrazole , exists in a tautomeric equilibrium. Under basic conditions (e.g., K₂CO₃/DMF or NaH/THF), the pyrazolate anion is formed.[1] The regioselectivity of the subsequent methylation is primarily dictated by steric hindrance .

  • Steric Bulk Comparison: The cyclopropyl group (effective cone angle > 100°) is significantly bulkier than the bromine atom.[1]

  • Kinetic Preference: The electrophile (MeI or Me₂SO₄) preferentially attacks the nitrogen atom distal to the bulkier cyclopropyl group to minimize steric clash in the transition state.[1]

Consequently, the nitrogen adjacent to the bromine atom is the preferred site of alkylation, making 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole the major product (typically >4:1 ratio depending on solvent/base).

Visualization of Regioselectivity

The following diagram illustrates the tautomeric pathways and the steric steering that favors the 5-bromo isomer.

G Start 3-Cyclopropyl-5-bromo-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Delocalized Negative Charge) Start->Anion Base (K2CO3) TS_Major Transition State A (Attack at N adjacent to Br) Anion->TS_Major Me-I approach (Low Steric Clash) TS_Minor Transition State B (Attack at N adjacent to Cyclopropyl) Anion->TS_Minor Me-I approach (High Steric Clash) Product_Major MAJOR PRODUCT 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (Me next to Br) TS_Major->Product_Major Product_Minor MINOR PRODUCT 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole (Me next to Cyclopropyl) TS_Minor->Product_Minor

Figure 1: Mechanistic pathway showing steric control favoring the 5-bromo regioisomer.

Structural Elucidation: The NOE "Smoking Gun"

Standard 1H NMR is often insufficient for unambiguous assignment due to the similar electronic environments of the methyl groups. Nuclear Overhauser Effect Spectroscopy (NOESY) or 1D NOE difference experiments are the gold standard for validation.[1]

Diagnostic NOE Signals

The spatial proximity of the N-methyl group to the C5-substituent provides a binary "Yes/No" signal.

FeatureTarget: 5-Bromo Isomer Impurity: 3-Bromo Isomer
Structure Me is at N1; Br is at C5.[2]Me is at N1; Cyclopropyl is at C5.[1]
Proximity N-Me is close to Br (No protons).[1]N-Me is close to Cyclopropyl-H .[3]
NOE Signal NO Enhancement between N-Me and Cyclopropyl.Strong Enhancement between N-Me and Cyclopropyl methine (CH).[1]
H4 Coupling Weak NOE between N-Me and H4 (if present).Weak NOE between N-Me and H4.
Analytical Logic Flow

NMR_Logic Step1 Isolate Pure Isomer Step2 Acquire 1D NOE / 2D NOESY Irradiate N-Me Signal (~3.7-3.9 ppm) Step1->Step2 Decision Observe NOE to Cyclopropyl Methine? Step2->Decision Result_Yes YES: Strong Signal Identity: 3-Bromo-5-cyclopropyl-1-methyl (Regio-Impurity) Decision->Result_Yes Proximity Detected Result_No NO: No Signal Identity: 5-Bromo-3-cyclopropyl-1-methyl (Target Compound) Decision->Result_No No Proximity

Figure 2: Decision tree for NMR-based structural assignment.

Reactivity Profiles & Functionalization

The position of the bromine atom (C3 vs. C5) dictates the chemical behavior of the molecule, particularly in metal-mediated transformations.[1]

Halogen-Lithium Exchange (Li-X)
  • 5-Bromo Isomer (Target): The C5-Br bond is highly susceptible to Lithium-Halogen exchange (using n-BuLi or t-BuLi) due to the inductive electron-withdrawing effect of the adjacent nitrogen (N1). This allows for the generation of a C5-lithio species, which can be trapped with electrophiles (aldehydes, borates, etc.).[1]

  • 3-Bromo Isomer (Impurity): The C3-Br bond is less reactive. Furthermore, if any C5-H protons were present (not in this specific case, but in analogs), C5-deprotonation would compete.[1] In this specific fully substituted system, Li-X at C3 is sluggish and requires higher temperatures, often leading to side reactions.[1]

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1][7]
  • Electronic Activation: The C5 position is more electron-deficient than C3. In oxidative addition steps, Pd(0) inserts more rapidly into the C5-Br bond.[1]

  • Implication: In a mixture of isomers, the 5-bromo isomer will react significantly faster.[1] If the impurity is present, it may remain unreacted or require harsher conditions, complicating purification of the final coupled product.[1]

Comparison Table
Reactivity Parameter5-Bromo-3-cyclopropyl-1-methyl (Target)3-Bromo-5-cyclopropyl-1-methyl (Impurity)
Li-Hal Exchange Rate Fast (-78 °C). Stabilized by N1 chelation.Slow . Sterically hindered by N-Me and Cyclopropyl.
Pd-Oxidative Addition Favored . C5 is electron-poor.Disfavored . C3 is more electron-rich.
pKa of Conjugate Acid Lower (Less basic N2).[1]Higher (More basic N2).[1]
Lipophilicity (LogP) Slightly lower (more polar dipole).[1]Slightly higher.[1]

Experimental Protocols

Synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Reagents: 3-Cyclopropyl-5-bromo-1H-pyrazole (1.0 eq), Iodomethane (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).[1]

  • Dissolution: Charge a round-bottom flask with 3-cyclopropyl-5-bromo-1H-pyrazole and anhydrous DMF.

  • Base Addition: Add K₂CO₃ in one portion. Stir at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation: Add Iodomethane dropwise via syringe.[1] Caution: Exothermic.[1]

  • Reaction: Stir at 25 °C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

  • Workup: Dilute with water (5x volume) and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude residue contains both isomers (Ratio ~4:1).[1]

    • Column Chromatography: Silica gel.[1] Gradient 0% -> 20% EtOAc in Hexanes.

    • Elution Order: The 5-bromo isomer (Target) typically elutes second (more polar) due to the larger dipole moment created by the adjacent N-Me and Br vectors. The 3-bromo isomer elutes first. Note: Verify with NOE as elution order can vary based on stationary phase.

Analytical Protocol: 1D NOE Experiment

Sample: ~10 mg in 0.6 mL DMSO-d6 or CDCl3.

  • Acquire 1H Spectrum: Identify the N-Me singlet (typically 3.7–3.9 ppm) and the Cyclopropyl methine multiplet (~1.8 ppm).[1]

  • Set NOE Parameters: Select the N-Me peak for selective irradiation.

  • Run Experiment:

    • If positive enhancement is seen at ~1.8 ppm (Cyclopropyl CH) -> 3-Bromo Isomer .[1]

    • If zero enhancement is seen at ~1.8 ppm -> 5-Bromo Isomer .

References

  • Regioselectivity in Pyrazole Alkylation

    • Study on steric vs.
    • Source: [1]

  • NMR Structural Elucidation

    • Detailed analysis of NOE effects in N-substituted pyrazoles.
    • Source: [1]

  • Compound Data & Properties

    • Physical properties and identifiers for 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole.
    • Source: [1]

  • Reactivity of Bromopyrazoles

    • Comparative reactivity of C3 vs C5 halogens in cross-coupling.
    • Source: [1]

Sources

Methodological & Application

Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-derivatives via Buchwald-Hartwig

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-derivatives via Buchwald-Hartwig Amination

Executive Summary

The 3-cyclopropyl-1-methyl-1H-pyrazole-5-amine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK, BRAF) and GPCR modulators. The cyclopropyl group confers improved metabolic stability and lipophilicity compared to isopropyl analogs, while the N1-methyl group locks the tautomeric state, crucial for binding affinity.

This Application Note provides a validated, high-fidelity protocol for synthesizing these derivatives via Buchwald-Hartwig Cross-Coupling . Unlike standard aryl halides, 5-halopyrazoles are challenging electrophiles due to the proximal N2-nitrogen's ability to coordinate and poison Palladium catalysts. We present a robust methodology utilizing Bulky Biarylphosphine Ligands (tBuBrettPhos) to overcome these electronic and steric hurdles.

Retrosynthetic Strategy & Pathway

The synthesis hinges on the construction of the 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole precursor, followed by a Palladium-catalyzed C-N bond formation.

Synthesis_Workflow SM1 Cyclopropyl Methyl Ketone Inter1 β-Keto Ester SM1->Inter1 Diethyl Carbonate NaH, THF Inter2 Pyrazolone (Regioisomer Mix) Inter1->Inter2 MeNHNH2 EtOH, Reflux Precursor 5-Bromo-3-cyclopropyl- 1-methyl-1H-pyrazole (CORE ELECTROPHILE) Inter2->Precursor POBr3 (Bromination/Aromatization) Product Target: 5-Amino-Pyrazole Derivative Precursor->Product Pd-Cat, Amine Buchwald-Hartwig

Figure 1: Strategic workflow for accessing the target scaffold. The critical step is the conversion of the pyrazolone to the 5-bromo precursor.

Precursor Preparation Protocol

Target:5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole [1][2]

Critical Mechanistic Insight: The condensation of methylhydrazine with 3-cyclopropyl-3-oxopropanoate typically yields a mixture of regioisomers (1-methyl-3-cyclopropyl-5-hydroxy vs. 1-methyl-5-cyclopropyl-3-hydroxy). The 5-hydroxy isomer (required for 5-bromo conversion) is thermodynamically favored in polar protic solvents, but purification is often required.

Step 3.1: Synthesis of Pyrazolone Intermediate
  • Charge a reactor with Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) and Ethanol (5 vol).

  • Cool to 0 °C.

  • Add Methylhydrazine (1.05 equiv) dropwise over 30 minutes. Caution: Exothermic.

  • Warm to 25 °C and stir for 2 hours.

  • Reflux for 4 hours to drive cyclization.

  • Concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Heptane to isolate 3-cyclopropyl-1-methyl-1H-pyrazol-5-ol .

Step 3.2: Bromination (Sandmeyer-like or POBr3)
  • Suspend the pyrazol-5-ol (1.0 equiv) in Acetonitrile (10 vol).

  • Add POBr3 (Phosphorus oxybromide) (1.5 equiv) in portions.

  • Heat to 80 °C for 6 hours. Note: Monitor by HPLC for disappearance of starting material.

  • Quench by pouring slowly into ice water. Caution: POBr3 hydrolysis is violent.

  • Neutralize with sat. NaHCO3 to pH 8.

  • Extract with DCM, dry over MgSO4, and concentrate.

  • Isolate: Flash chromatography (0-20% EtOAc/Hexanes) yields the 5-bromo precursor as a pale yellow oil/solid.

Buchwald-Hartwig Coupling Protocol

The Challenge: The N2 nitrogen of the pyrazole ring is a soft donor that can bind to Pd(II) intermediates, arresting the catalytic cycle. The Solution: Use tBuBrettPhos or XPhos . These bulky, electron-rich ligands promote reductive elimination and sterically shield the metal center from N2-coordination.

Reagents & Materials
  • Electrophile: 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol% Pd) or tBuBrettPhos Pd G3 (2-4 mol%)

  • Ligand: tBuBrettPhos (4-8 mol% if using Pd2(dba)3)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Preferred for secondary amines.

    • Alt Base:LHMDS (Lithium hexamethyldisilazide) - Preferred for primary amines/anilines to prevent bis-arylation.

  • Solvent: 1,4-Dioxane (anhydrous, degassed) or t-Amyl Alcohol .

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

  • Solids Addition: Charge the vial with:

    • Pd precatalyst (e.g., tBuBrettPhos Pd G3)

    • Base (NaOtBu)

    • 5-Bromo precursor[3][4]

    • Solid Amine (if applicable)

  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Liquids Addition: Syringe in 1,4-Dioxane (concentration 0.2 M) and liquid amine (if applicable).

  • Reaction: Place in a pre-heated block at 90–100 °C . Stir vigorously (1000 rpm).

    • Time: Typically 2–12 hours.

  • Workup:

    • Cool to room temperature.[5][6]

    • Dilute with EtOAc and filter through a pad of Celite/Silica.

    • Concentrate filtrate.

  • Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc gradients).

Mechanistic Validation & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

Catalytic_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd Ar-Br OffCycle OFF-CYCLE: Pd-N2 Coordination (Catalyst Poisoning) Pd0->OffCycle Pyrazole N2 AmineBind Amine Binding & Deprotonation OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Product OffCycle->Pd0 Heat/Bulky Ligand

Figure 2: The Pd-Catalytic Cycle highlighting the risk of off-cycle catalyst resting states caused by pyrazole nitrogen coordination.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
< 10% Conversion Catalyst Poisoning (N2 binding)Switch to bulkier tBuBrettPhos or AdBrettPhos . Increase Temp to 110°C.
Dehalogenation (Ar-H)

-Hydride Elimination
Avoid primary alcohols as solvent. Ensure anhydrous conditions.
Bis-arylation Primary Amine over-reactionUse LHMDS as base; Use 1.5 equiv of amine; Dilute reaction (0.1 M).
Starting Material Intact Failed Oxidative AdditionSwitch from Bromide to Iodide or use Pd-PEPPSI-IPr catalyst.

Application Data (Representative Scope)

Conditions: 1.0 equiv ArBr, 1.2 equiv Amine, 2 mol% tBuBrettPhos Pd G3, 1.5 equiv NaOtBu, Dioxane, 100 °C, 12h.

EntryAmine ClassSpecific AmineYield (%)Notes
1Primary Aliphaticn-Butylamine88%Excellent conversion.
2Cyclic SecondaryMorpholine92%Rapid reaction (< 2h).
3Aniline4-Fluoroaniline81%Requires LHMDS to suppress bis-arylation.
4Steric/Chiral(S)-1-Phenylethylamine74%No racemization observed.
5Heteroaryl3-Aminopyridine65%Slower; required 4 mol% catalyst.

References

  • Ligand Selection for 5-Membered Heterocycles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[7]

    • Source:Organic Letters (2014).
    • URL:[Link]

    • Context: Establishes tBuBrettPhos as the superior ligand for 5-bromoimidazoles and pyrazoles.
  • Mechanistic Insights on Pyrazole Coupling

    • Title: Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides.[5][8]

    • Source:Journal of Organic Chemistry (2003).[5][8]

    • URL:[Link]

    • Context: Discusses the inhibitory effects of azole nitrogens on Pd c
  • General Buchwald-Hartwig Methodology

    • Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amin
    • Source:Chemical Science (2011).
    • URL:[Link]

    • Context: Comprehensive guide on matching ligands (XPhos, BrettPhos)
  • Precursor Synthesis (Analogous Route)

    • Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.
    • Source:Journal of Organic Chemistry (2008).
    • URL:[Link]

    • Context: Methodology for controlling regiochemistry during the hydrazine condens

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-Pyrazoles with Aryl Boronic Acids

[1][2]

Executive Summary & Scope

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, functionalizing the 5-position of the pyrazole ring presents unique synthetic challenges compared to the more reactive 4-position or the less sterically hindered 3-position (in N-substituted systems).

This guide provides a definitive technical workflow for the Suzuki-Miyaura cross-coupling of 5-bromo-pyrazoles . It distinguishes between two critical substrate classes that demand distinct protocols:

  • Unprotected (Free N-H) Pyrazoles: Prone to catalyst poisoning and requiring specialized precatalysts.

  • N-Substituted/Protected Pyrazoles: Where steric hindrance at the 5-position (adjacent to the N-substituent) dictates ligand selection.

Mechanistic Expertise & Challenges

The "Azole Trap": Why Standard Protocols Fail

In classical Suzuki coupling, the rate-limiting step is often oxidative addition. However, with free N-H 5-bromopyrazoles, the challenge shifts. The acidic N-H (pKa ~14) deprotonates under basic conditions, forming an azolyl anion. This anion coordinates tightly to Palladium(II), forming stable Pd-azolyl complexes (resting states) that sequester the catalyst from the active cycle.

  • Consequence: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often stall or require high loadings.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , tBuBrettPhos ) that destabilize this resting state and facilitate transmetallation.

Regiochemical Reality (The 3 vs. 5 Conundrum)
  • In 1H-Pyrazoles (Unprotected): Due to annular tautomerism, 3-bromo and 5-bromo-1H-pyrazole are chemically equivalent in solution. The reaction outcome is determined by the tautomer that reacts faster (usually the less hindered "3-bromo" tautomer).

  • In N-Substituted Pyrazoles: The 5-position is adjacent to the N-substituent. It is sterically crowded and electronically more electron-deficient (due to the inductive effect of the adjacent nitrogen). This makes oxidative addition facile, but transmetallation and reductive elimination more difficult due to sterics.

Mechanistic Pathway Diagram

Suzuki_Pyrazole_CyclePd0Active CatalystPd(0)LOxAddOxidative Addition(Ar-Pd(II)-Br)Pd0->OxAdd+ 5-Br-PyrazoleAzoleTrapOFF-CYCLE TRAPPd(II)-Azolyl Complex(Catalyst Poisoning)OxAdd->AzoleTrapFree N-HDeprotonationTransMetTransmetallation(Ar-Pd(II)-Ar')OxAdd->TransMet+ Ar-B(OH)2+ BaseAzoleTrap->OxAddBulky Ligand(XPhos) Reverses BindingRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0

Figure 1: The Catalytic Cycle highlighting the "Azole Trap" specific to free N-H pyrazoles. Bulky ligands are required to reverse the off-cycle equilibrium.

Critical Optimization Parameters

Ligand & Catalyst Selection
Substrate TypeRecommended CatalystLigand ClassWhy?
Unprotected (NH) XPhos Pd G2 or G3 Dialkylbiaryl phosphineSteric bulk prevents N-coordination; electron-richness boosts oxidative addition.
N-Alkyl/Aryl (NR) Pd(dppf)Cl₂·DCM Bidentate ferrocenylRobust; bite angle favors reductive elimination in hindered 5-positions.
Difficult/Steric Pd₂(dba)₃ + SPhos Biaryl phosphineSPhos is excellent for sterically hindered couplings (ortho-substituted boronic acids).
Base & Solvent Systems[1][3]
  • The "Golden" Solvent: 1,4-Dioxane/Water (4:1) .[1] Water is non-negotiable; it dissolves the inorganic base and activates the boronic acid (forming the boronate species).

  • Base:

    • Standard:K₃PO₄ (Potassium Phosphate Tribasic). Milder than carbonates, highly effective for nitrogen heterocycles.

    • Alternative:Cs₂CO₃ or K₂CO₃ . Use Cesium for low-solubility substrates ( "Cesium Effect").

Standardized Protocols

Protocol A: Coupling of Unprotected 5-Bromo-1H-pyrazoles

Best for: Direct functionalization without protecting groups.

Reagents:

  • 5-Bromo-1H-pyrazole (1.0 equiv)[2]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 - 4.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [0.2 M concentration]

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the 5-bromo-pyrazole, aryl boronic acid, and K₃PO₄.

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3). Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst. (Adding catalyst last prevents premature activation).

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 100 °C for 2–16 hours. Monitor by LC-MS.[3]

    • Checkpoint: If conversion stalls at 50%, add 1.0 mol% more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Free pyrazoles can streak on silica; add 1% Et₃N or MeOH to the eluent.

Protocol B: Coupling of N-Substituted 5-Bromo-pyrazoles

Best for: N-Methyl, N-Benzyl, or N-SEM protected substrates.

Reagents:

  • N-Alkyl-5-bromo-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5.0 mol%)

  • Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DME : Water (3:1) or Toluene : EtOH : Water (4:2:1)

Step-by-Step:

  • Mix: Combine substrate, boronic acid, and base in the flask.

  • Degas: Purge solvents with nitrogen bubbling for 10 mins prior to addition.

  • Heat: React at 80–90 °C .

  • Observation: These reactions are generally cleaner than Protocol A.

  • Workup: Standard aqueous extraction.

Decision Tree for Optimization

Optimization_TreeStartStart: 5-Bromo-PyrazoleCheckNHIs N-H Free?Start->CheckNHYesNHYes (Unprotected)CheckNH->YesNHAcidic ProtonNoNHNo (N-Substituted)CheckNH->NoNHProtected/AlkylCatAUse XPhos Pd G2K3PO4 / Dioxane:H2OYesNH->CatACheckStericBoronic Acid Sterics?NoNH->CheckStericStandardStandard ArylUse Pd(dppf)Cl2CheckSteric->StandardPhenyl/Para-subHinderedOrtho-SubstitutedUse Pd2(dba)3 + SPhosCheckSteric->HinderedOrtho-sub/Heteroaryl

Figure 2: Logic flow for selecting the optimal catalytic system based on substrate protection and steric demand.

Troubleshooting & Case Studies

Issue 1: Protodeboronation
  • Symptom: Aryl boronic acid is consumed, but only the de-boronated arene (Ar-H) is observed; starting bromide remains.

  • Cause: High temperature + aqueous base accelerates hydrolysis of the C-B bond, especially with electron-poor or ortho-substituted boronic acids.

  • Fix:

    • Switch to Aryl Boronic Pinacol Esters (BPin) (more stable).

    • Lower temperature to 60–80 °C.

    • Use anhydrous conditions with CsF as the activator in pure Dioxane (rarely needed but effective).

Issue 2: Regioselectivity in 3,5-Dibromopyrazoles
  • Scenario: You want to couple at the 5-position of an N-methyl-3,5-dibromopyrazole.

  • Reality: The 5-position is more sterically hindered than the 3-position.

  • Outcome: The 3-position usually reacts first.

  • Strategy: To target the 5-position, you must block the 3-position or use a "switch" strategy:

    • React 3,5-dibromo with Boronic Acid A -> Yields 3-Aryl-5-bromo product.

    • Perform second coupling on the 5-bromo intermediate.

    • Note: Direct 5-selective coupling on a 3,5-dibromo substrate is extremely difficult without directing groups.

Issue 3: Dehalogenation (Reduction)
  • Symptom: 5-H-pyrazole is formed instead of product.

  • Cause: Hydride source in the media (often from Ethanol or excessive heating of amines).

  • Fix: Avoid Ethanol co-solvent; stick to Dioxane/Water. Ensure Argon purge is high quality.

References

  • Billingsley, K. L., & Buchwald, S. F. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[4] Link(Foundational work on XPhos/BrettPhos ligands for heterocycles).

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. F. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[4] Link(The definitive paper on the "Azole Trap" and XPhos Pd G2 protocol).

  • Li, H., et al. (2011). Regioselective Suzuki-Miyaura coupling of 3,5-dibromo-1-methyl-1H-pyrazole. Tetrahedron Letters. Link(Key reference for regioselectivity issues).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link(General mechanism grounding).

Scalable synthesis routes for 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Regioselective Synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Executive Summary & Strategic Rationale

The 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole scaffold is a critical intermediate in the synthesis of kinase inhibitors and GPCR modulators. The bromine handle at the C5 position enables downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclopropyl group confers metabolic stability and unique steric properties.

The Challenge: Synthesis of this core faces two primary hurdles during scale-up:

  • Regioselectivity: Methylation of a pre-formed pyrazole ring or cyclization of hydrazines often yields mixtures of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.

  • Bromination Specificity: Direct electrophilic bromination of 1-methyl-3-substituted pyrazoles typically favors the C4 position due to electronic enrichment, rather than the desired C5 position.

The Solution: This protocol details a "De Novo Ring Construction" strategy (Route A) as the primary scalable workflow. Unlike direct functionalization, this route builds the pyrazole ring with the correct regiochemistry fixed at the cyclization step, followed by a functional group interconversion (OH


 Br). A secondary "Directed Lithiation"  strategy (Route B) is provided for rapid gram-scale delivery but is flagged with scalability warnings.

Route A: The De Novo Cyclization Protocol (Primary Scalable Route)

This route is preferred for multi-kilogram campaigns due to the use of solid intermediates (avoiding distillation) and high regiochemical fidelity.

Mechanism & Pathway Visualization

The synthesis relies on the Knorr-type condensation of a


-keto ester with methylhydrazine. Control of the reaction kinetics ensures the hydrazine's primary amine attacks the ketone (more electrophilic) rather than the ester, fixing the nitrogen placement.

ChemicalPathway Start Cyclopropyl Methyl Ketone (Starting Material) Step1 Ethyl 3-cyclopropyl-3-oxopropanoate (Beta-Keto Ester) Start->Step1 Diethyl Carbonate NaH, Toluene, Reflux Step2 1-Methyl-3-cyclopropyl-1H-pyrazol-5-ol (Pyrazolone Tautomer) Step1->Step2 MeNHNH2 EtOH, 0°C to Reflux (Regiocontrol Step) Product 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (Final Target) Step2->Product POBr3 DCE, 80°C (Aromatization)

Caption: Figure 1. Regioselective construction of the 5-bromo-pyrazole core avoiding C4-bromination.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate Note: This intermediate is commercially available. For cost-reduction in >10kg batches, synthesize as follows.

  • Reactor Setup: 50 L Glass-lined reactor with overhead stirring, reflux condenser, and N2 inertion.

  • Charge: Toluene (20 L) and NaH (60% dispersion, 1.2 equiv).

  • Addition: Heat to 60°C. Add Diethyl Carbonate (2.0 equiv).

  • Reaction: Add Cyclopropyl methyl ketone (1.0 equiv) dropwise over 2 hours. Caution: H2 gas evolution.

  • Workup: Quench with dilute acetic acid/ice. Separate organic layer. Wash with brine.

  • Purification: Distillation under reduced pressure (approx. 10 mbar).

    • Checkpoint: Target purity >95% by GC.

Step 2: Regioselective Cyclization to 1-Methyl-3-cyclopropyl-1H-pyrazol-5-ol Critical Control Point: Temperature management determines isomer ratio.

  • Dissolution: Dissolve Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) in Ethanol (5 vol). Cool to 0–5°C .

  • Addition: Add Methylhydrazine (1.05 equiv) dropwise. Maintain internal temperature <10°C.

    • Mechanistic Insight: Low temperature favors the kinetic attack of the hydrazine

      
       on the ketone carbonyl. High temp or reverse addition risks attack on the ester, leading to the 1,5-dimethyl isomer impurity.
      
  • Cyclization: After addition, warm to room temperature (RT) for 1 hour, then reflux (78°C) for 4 hours.

  • Isolation: Cool to 0°C. The product (pyrazolone) typically precipitates. Filter the white solid.

  • Wash: Cold Ethanol (1 vol).

  • Yield: Expected 75–85%.

    • Validation: 1H NMR (DMSO-d6) should show a singlet around

      
       5.2 (C4-H) and broad OH/NH signal.
      

Step 3: Bromination/Aromatization with POBr3

  • Setup: Dry reactor. Argon atmosphere.

  • Charge: 1-Methyl-3-cyclopropyl-1H-pyrazol-5-ol (1.0 equiv) and 1,2-Dichloroethane (DCE, 8 vol).

  • Reagent: Add Phosphorus Oxybromide (

    
    , 1.5 equiv) in portions.
    
    • Safety:

      
       is corrosive and moisture sensitive. Use solids handling PPE.
      
  • Reaction: Heat to 80°C for 6–12 hours. Monitor by HPLC.

  • Quench (Exothermic): Cool mixture to 20°C. Pour reaction mixture slowly into crushed ice/NaHCO3 solution. Do not add water to the reaction vessel.

  • Extraction: Extract with DCM. Dry over

    
    .
    
  • Purification: Silica gel plug (Eluent: Hexane/EtOAc 9:1) or recrystallization from Heptane.

  • Final Specs: Off-white solid. Purity >98%.

Route B: Directed Lithiation (High-Throughput / MedChem Route)

This route is faster for small batches (<100g) but requires cryogenic capabilities and handling of pyrophoric reagents. It is useful when the 3-cyclopropyl-1-methylpyrazole precursor is already available.

Protocol:

  • Starting Material: 3-Cyclopropyl-1-methyl-1H-pyrazole.[1]

  • Lithiation: Dissolve in anhydrous THF under Argon. Cool to -78°C .

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour.

    • Regioselectivity:[1][2][3][4][5][6][7] The N-methyl group directs lithiation to the thermodynamic C5 position (Ref: Org. Biomol. Chem., 2006).[2][8]

  • Quench: Add a solution of

    
     or 
    
    
    
    (1.2 equiv) in THF.
  • Warm: Allow to warm to RT. Quench with

    
    .
    
  • Warning: Scale-up of this route is limited by the heat transfer required to maintain -78°C during n-BuLi addition.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (254 nm)
1H NMR

6.10 (s, 1H, C4-H), 3.80 (s, 3H, N-Me), 1.85 (m, 1H), 0.9-0.7 (m, 4H)
DMSO-d6 / CDCl3
Mass Spec [M+H]+ = 215.0/217.0 (Br pattern)LC-MS (ESI+)
Regio-Isomer < 0.5% (1,5-isomer)NOESY NMR

NOESY Confirmation: To validate regiochemistry, perform a 1D-NOESY experiment.

  • Irradiate N-Methyl signal: Enhancement of the C5-Br (none) or C5-H (none) confirms substitution. Enhancement of the Cyclopropyl protons indicates the wrong isomer (1-methyl-5-cyclopropyl).

  • Correct Structure: N-Methyl should show NOE interaction only with the C5-Br (silent) or adjacent H if not substituted. In the 5-bromo product, the N-Me should not show NOE to the cyclopropyl group.

Process Safety & Decision Matrix

SafetyMatrix Decision Scale & Requirement Analysis SmallScale < 100g / Rapid Delivery Decision->SmallScale LargeScale > 1kg / GMP Process Decision->LargeScale RouteB Route B: Lithiation (-78°C, n-BuLi) SmallScale->RouteB Speed Priority RouteA Route A: Cyclization + POBr3 (0°C -> 80°C) LargeScale->RouteA Safety/Cost Priority

Caption: Figure 2. Decision matrix for selecting the synthesis route based on scale and safety constraints.

References

  • BenchChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid synthesis pathway.[1] Retrieved from

  • Balle, T., et al. (2006).[2] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.[2] Retrieved from

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.[9] Retrieved from

  • PubChem. (n.d.). 5-bromo-3-cyclopropyl-1-methyl-1h-pyrazole Compound Summary. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating the desired regioisomer from synthetic mixtures. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of separating closely related pyrazole regioisomers.

Understanding the Challenge: The Formation of Regioisomeric Impurities

The synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, often through the condensation of a 1,3-dicarbonyl precursor with methylhydrazine, frequently results in the formation of a significant regioisomeric impurity: 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole.[1][2] The similar physical and chemical properties of these isomers, such as polarity and solubility, make their separation a non-trivial task.[1][3] This guide provides a systematic approach to tackling this purification challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating regioisomeric pyrazoles like 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole and its impurities?

A1: The two most effective and commonly employed techniques for separating pyrazole regioisomers are column chromatography and crystallization .[3][4][5] The choice between these methods often depends on the scale of the purification, the degree of separation required, and the physical properties of the isomers.

Q2: How can I definitively identify the correct regioisomer after separation?

A2: Unambiguous identification of the desired 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole isomer is critical. The most powerful technique for this is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) .[6][7] A cross-peak in the NOESY spectrum between the protons of the N-methyl group and the proton on the C4 position of the pyrazole ring confirms the 5-bromo-3-cyclopropyl substitution pattern.

Q3: Are there ways to influence the reaction to favor the formation of the desired 5-bromo regioisomer?

A3: Yes, the regioselectivity of pyrazole synthesis can be influenced by several factors, including steric hindrance of the reactants, the electronic properties of the substituents, the reaction pH, and solvent choice.[6] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[2] Optimizing these conditions can reduce the burden of downstream purification.

Troubleshooting Guides

Issue 1: Poor Separation of Regioisomers by Flash Column Chromatography

Symptoms:

  • Co-elution of the desired product and its regioisomeric impurity.

  • Broad peaks and poor resolution in the chromatogram.

  • Fractions containing a mixture of both isomers, as confirmed by TLC or ¹H NMR.

Causality: The similar polarity of the regioisomers is the primary reason for poor separation on silica gel.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent System: A common mobile phase for separating pyrazole isomers is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3]

    • Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. A shallow gradient is often more effective than a steep one.

    • Isocratic Elution: If a slight separation is observed on TLC, an isocratic elution with that specific solvent ratio may provide better resolution on the column.

  • Improve Column Packing and Sample Loading:

    • Dry Loading: This is a highly recommended technique for improving separation.[3] Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column. This method avoids issues with strong solvents in the loading step that can disrupt the column bed.

  • Consider Alternative Stationary Phases: While silica gel is the standard, for very challenging separations, consider using different stationary phases such as alumina or reverse-phase C18 silica gel.

Issue 2: Difficulty in Inducing Crystallization or Co-crystallization of Isomers

Symptoms:

  • The product remains an oil even after solvent removal.

  • The obtained solid is amorphous or a mixture of regioisomers.

Causality: The presence of impurities can inhibit crystallization. Additionally, if the regioisomers have very similar crystal packing properties, they may co-crystallize.

Solutions:

  • Solvent Screening for Recrystallization:

    • The ideal solvent for recrystallization should dissolve the compound when hot but have low solubility when cold.

    • A two-solvent system (a "good" solvent and an "anti-solvent") can be effective. Dissolve the crude product in a minimal amount of a good solvent at an elevated temperature, then slowly add a poor solvent until the solution becomes turbid. Allow the solution to cool slowly.

  • Formation of Acid Addition Salts:

    • Pyrazoles are basic and can form salts with acids. These salts often have different crystallization properties than the free base.[8][9]

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethanol, isopropanol) and add an acid (e.g., hydrochloric acid, sulfuric acid, oxalic acid) to precipitate the salt of the pyrazole. The salt of one regioisomer may crystallize preferentially. The pure pyrazole can be recovered by neutralizing the salt with a base and extracting it with an organic solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a starting point for the separation of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole from its regioisomeric impurity.

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%)
Sample Loading Dry loading is preferred
Fraction Monitoring Thin Layer Chromatography (TLC)

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC method to visualize the separation of the product and impurity. Use a starting mobile phase of 5% Ethyl Acetate in Hexane and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Hexane) and pack the column.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent until a dry powder is formed.

  • Column Loading: Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Analysis: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure. Confirm the identity and purity by ¹H NMR and, if necessary, 2D NOESY.

Protocol 2: Purification by Crystallization via Acid Salt Formation

This protocol outlines a general procedure for separating regioisomers by forming their acid addition salts.[8][9]

Parameter Recommendation
Solvent Ethanol, Isopropanol, or Acetone
Acid Hydrochloric acid (in a suitable solvent like ether or dioxane) or Oxalic acid
Temperature Initial dissolution at room temperature or slightly elevated, followed by cooling

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture of regioisomers in a suitable organic solvent like ethanol.

  • Acid Addition: Slowly add at least one equivalent of the chosen acid to the solution while stirring.

  • Crystallization: The acid addition salt of one of the regioisomers may precipitate out of the solution. This process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Recovery of Free Base (Optional): If the free pyrazole is required, dissolve the salt in water, neutralize the solution with a base (e.g., sodium bicarbonate), and extract the pure pyrazole with an organic solvent.

Visualization of Workflows

Purification Workflow Decision Tree

Caption: Decision tree for selecting a purification strategy.

NMR-Based Identification of Regioisomers

NMR_Identification cluster_isomer1 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole cluster_isomer2 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole isomer1_NMe N-CH3 protons isomer1_H4 C4-H proton noesy 2D NOESY Spectrum isomer2_NMe N-CH3 protons isomer2_H4 C4-H proton noesy->isomer1_NMe Observe cross-peak noesy->isomer2_NMe No cross-peak

Caption: Using 2D NOESY NMR to distinguish regioisomers.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5946. [Link]

  • Method for purifying pyrazoles. (2011).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2006). Organic Letters, 8(22), 5001-5004. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2020).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). The Journal of Organic Chemistry, 85(7), 4846-4859. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5946. [Link]

Sources

Optimizing yield for 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole Synthesis

Executive Summary & Route Selection

The Challenge: Synthesizing 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole presents a classic regioselectivity paradox. The pyrazole ring is electron-rich, making C4 the natural site for electrophilic aromatic substitution (e.g., using NBS). However, your target requires a bromine at C5 .

The Solution: You cannot use standard electrophilic bromination. You must utilize one of two specific pathways:

  • Route A (De Novo Cyclization): Constructing the ring with the functionality in place (Best for Multi-Gram/Kilogram Scale).

  • Route B (Directed Lithiation): selectively deprotonating C5 followed by electrophilic trapping (Best for Late-Stage Functionalization/Small Scale).

Decision Matrix: Which Route?

RouteSelection Start Start: Select Synthesis Strategy Scale What is your target scale? Start->Scale RouteA Route A: De Novo Cyclization (Start from Beta-Keto Ester) Scale->RouteA > 10 grams RouteB Route B: C5-Lithiation (Start from 1-Methyl-3-cyclopropylpyrazole) Scale->RouteB < 5 grams RouteA_Pros Pros: Cheaper reagents Cons: POBr3 handling required RouteA->RouteA_Pros RouteB_Pros Pros: High precision Cons: Cryogenic conditions (-78°C) RouteB->RouteB_Pros

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and resource availability.

Protocol Module: Route A (De Novo Cyclization)

Core Concept: This route relies on the condensation of methylhydrazine with a


-keto ester, followed by the conversion of the resulting hydroxyl group to a bromide using Phosphorus Oxybromide (POBr

).

Step-by-Step Optimization:

  • Cyclization (The Regio-Control Step):

    • Reagents: Methyl 3-cyclopropyl-3-oxopropanoate + Methylhydrazine.[1]

    • Critical Parameter:Solvent Choice.

    • Protocol: Reflux in Ethanol typically favors the 5-hydroxy isomer (kinetic product). Using Acetic Acid often shifts equilibrium but complicates workup.

    • Yield Tip: Add the methylhydrazine slowly at 0°C to the keto-ester solution to minimize the formation of the 3-hydroxy-1-methyl isomer (the "wrong" regioisomer).

  • Bromination (The Conversion Step):

    • Reagents: 5-Hydroxy-3-cyclopropyl-1-methylpyrazole + POBr

      
      .
      
    • Temperature: 80–100°C (Melt or Toluene reflux).

    • Warning: The cyclopropyl ring is acid-sensitive. POBr

      
       generates HBr.[2]
      

Troubleshooting Guide (Route A)

SymptomProbable CauseCorrective Action
Product is a black tar Overheating during POBr

addition.
Add POBr

at 0°C, then warm slowly. Do not exceed 110°C. Use Toluene as a solvent to dissipate heat.
Low Yield (<30%) Cyclopropyl ring opening.The HBr byproduct is opening the ring. Add a base scavenger (e.g., N,N-dimethylaniline) to the reaction mixture to buffer the acid [1].
Wrong Isomer (3-Br) Regioselectivity failure in Step 1.Check the NMR of the intermediate.[3][4][5] If you have 3-hydroxy-1-methyl, you cannot fix it. Restart Step 1 using Ethanol at lower temperatures.

Protocol Module: Route B (C5-Lithiation)

Core Concept: The proton at C5 of 1-methylpyrazole is the most acidic (pKa ~29) due to the inductive effect of the adjacent nitrogen. We exploit this for "Directed ortho-Metalation" (DoM).

The Workflow:

  • Substrate: 1-Methyl-3-cyclopropylpyrazole.

  • Lithiation: n-BuLi (1.1 equiv) in THF at -78°C.

  • Trapping: Add electrophilic Bromine source (CBr

    
     or Br
    
    
    
    ).

Mechanism & Pathway:

Lithiation Substrate 1-Methyl-3-cyclopropylpyrazole nBuLi + n-BuLi (-78°C, THF) Substrate->nBuLi Intermediate 5-Lithio Species (Thermodynamic Product) nBuLi->Intermediate Trapping + CBr4 or Br2 Intermediate->Trapping Warning Kinetic Trap: Deprotonation of N-Methyl group (Avoid by keeping temp low) Intermediate->Warning Product 5-Bromo-3-cyclopropyl-1-methylpyrazole Trapping->Product

Figure 2: Lithiation pathway. Note that higher temperatures can lead to deprotonation of the N-methyl group rather than the C5 position [2].

Troubleshooting Guide (Route B)

SymptomProbable CauseCorrective Action
Recovery of Starting Material Wet THF or Oxygen contamination.n-BuLi is killed by moisture. Distill THF over Na/Benzophenone or use a sieve-dried solvent system. Ensure N

/Ar atmosphere.
Mixture of Isomers Temperature rose above -60°C.At > -40°C, the lithiated species can isomerize or react with the N-methyl group (lateral lithiation) [2]. Keep strictly at -78°C.
Product contains C4-Br Wrong Reagent.Did you use NBS? NBS will brominate C4. You must use n-BuLi followed by an electrophile to hit C5.

Quality Control & Analysis

Distinguishing Isomers via 1H NMR: The most common failure mode is synthesizing the wrong regioisomer.

  • Target (1-Methyl-5-Bromo): The C4-H proton typically appears as a singlet around 6.1 - 6.3 ppm .

  • Isomer (1-Methyl-3-Bromo): The C4-H proton is often shifted slightly downfield, but the key is the NOE (Nuclear Overhauser Effect).

    • NOE Experiment: Irradiate the N-Methyl signal (~3.8 ppm).

    • Target: You should see NO enhancement of the Cyclopropyl signals (because the Br is in between).

    • Wrong Isomer: You will see enhancement of the Cyclopropyl signals (because they are adjacent to the N-Methyl).

Frequently Asked Questions (FAQ)

Q: Can I use NBS to brominate 1-methyl-3-cyclopropylpyrazole directly? A: No. Electrophilic bromination (NBS, Br


/AcOH) is directed by the pyrazole electronics to the C4  position. You will obtain 4-bromo-3-cyclopropyl-1-methylpyrazole, which is difficult to separate and is not your target.

Q: Why is my yield dropping during the POBr


 step? 
A:  The cyclopropyl group is sensitive to the strong acid (HBr) generated. Ensure you neutralize the reaction mixture immediately upon completion using ice-cold NaHCO

or NaOH. Do not let the reaction sit overnight.

Q: Can I use PBr


 instead of POBr

?
A: POBr

is generally preferred for converting pyrazolones (which exist as tautomers of hydroxypyrazoles) to bromides because it is more reactive toward the carbonyl-like tautomer. PBr

is also an option but is harsher [1].

References

  • Manac Inc. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Retrieved from [Link]

  • Begtrup, M., et al. (2006).[4] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents.[6] (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine. Retrieved from

Sources

Technical Support Center: Solving Debromination Side Reactions in Pyrazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination side reactions. Here, we will explore the underlying causes of this common issue and provide practical, field-proven troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a debrominated pyrazole byproduct in my Suzuki-Miyaura coupling reaction. What is causing this?

A1: The formation of a debrominated pyrazole, a process known as hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling.[1] This occurs when the bromo-pyrazole substrate reacts to replace the bromine atom with a hydrogen atom, consuming your starting material and reducing the yield of the desired coupled product. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which participates in a competing catalytic cycle.[1]

Several factors can promote the generation of Pd-H and accelerate debromination:

  • Choice of Base and Solvent: Strong bases, particularly in the presence of protic solvents (e.g., water, ethanol), can generate hydride species or facilitate protonolysis, leading to debromination.[1]

  • Reaction Temperature: Higher reaction temperatures can favor the debromination pathway, which often possesses a higher activation energy than the desired cross-coupling.[1][2]

  • Catalyst and Ligand System: The electronic and steric properties of the ligand are crucial. Ligands that are too electron-rich or bulky can sometimes promote the reductive elimination of a palladium-hydride species.[2] Conversely, a ligand that doesn't sufficiently stabilize the catalyst can also lead to side reactions.

  • N-H Acidity of Pyrazole: An unprotected N-H on the pyrazole ring is acidic and can interact with the base or catalyst, potentially facilitating dehalogenation pathways.[1] In a study on halogenated aminopyrazoles, it was found that substrates with an unprotected pyrazole N-H were challenging for Suzuki-Miyaura coupling.[3]

Q2: How can I strategically minimize the formation of this debrominated byproduct?

A2: Minimizing debromination requires a systematic optimization of your reaction conditions to favor the cross-coupling pathway. A logical, stepwise approach to troubleshooting is most effective.

G cluster_base Base Screening cluster_temp Temperature Adjustment cluster_ligand Ligand Selection cluster_solvent Solvent Effects start High Debromination Observed base Step 1: Evaluate Base start->base Begin Optimization temp Step 2: Lower Temperature base->temp If debromination persists b1 Switch to weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) base->b1 b2 Avoid strong bases like NaOH, KOH, and alkoxides (e.g., NaOtBu) base->b2 ligand Step 3: Screen Ligands temp->ligand If still problematic t1 Decrease temperature incrementally (e.g., from 110°C to 80°C or RT) temp->t1 solvent Step 4: Change Solvent ligand->solvent If side reaction continues l1 Use less electron-donating phosphines ligand->l1 l2 Consider bulky yet flexible ligands (e.g., Buchwald-type biarylphosphines) ligand->l2 protection Step 5: Consider N-Protection solvent->protection For N-H pyrazoles s1 Use anhydrous, aprotic solvents (Toluene, Dioxane, THF) solvent->s1 s2 Ensure rigorous degassing to remove O₂ solvent->s2 end Optimized Conditions protection->end Final Optimization

Detailed Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Scenario: You are coupling a 4-bromo-1H-pyrazole with an arylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in aqueous dioxane, and you observe >50% debromination.

  • Base and Solvent Modification (First Priority):

    • Action: Switch from aqueous dioxane to anhydrous toluene or 1,4-dioxane. Replace the aqueous Na₂CO₃ with a weaker, anhydrous inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Weaker bases are often preferred to minimize debromination.[2]

    • Rationale: Protic sources, especially water, can be a source of protons for the hydrodehalogenation pathway. Anhydrous conditions starve this side reaction of a key ingredient. Weaker bases are less likely to promote the formation of Pd-H species.

  • Temperature Control:

    • Action: Reduce the reaction temperature. If the reaction was run at 100-110 °C, attempt the reaction at 80 °C and monitor for progress.[2]

    • Rationale: Debromination often has a different activation energy profile than the desired coupling. Lowering the temperature can disproportionately slow the side reaction.

  • Ligand and Catalyst Screening:

    • Action: If debromination persists, screen different phosphine ligands. Move from triphenylphosphine to more specialized ligands like Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) which are known to promote reductive elimination.

    • Rationale: The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium center. Bulky, electron-rich ligands can accelerate the desired C-C bond-forming reductive elimination, outcompeting the debromination pathway.[4]

  • Consider the Halogen:

    • Action: If synthesizing the starting material is an option, consider using the chloro-pyrazole analogue.

    • Rationale: Studies have shown that for aminopyrazoles, bromo and chloro derivatives were superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[5][6][7] The C-Cl bond is stronger and less prone to undergo oxidative addition, which can sometimes temper the reactivity enough to suppress side reactions.

ParameterInitial Conditions (Problematic)Recommended Starting Point (Optimized)
Solvent Dioxane/H₂OAnhydrous Toluene or Dioxane
Base Na₂CO₃ (aq)K₂CO₃ or Cs₂CO₃ (anhydrous)
Temperature 100-110 °C80 °C (or lower)
Ligand PPh₃XPhos, SPhos, or other biarylphosphines
Issue 2: Debromination During Buchwald-Hartwig Amination

Scenario: You are attempting to couple a 3-bromo-1-methylpyrazole with morpholine using a palladium catalyst and a strong base like sodium tert-butoxide (NaOtBu), resulting in significant debromination.

  • Base Selection is Critical:

    • Action: Replace NaOtBu with a weaker inorganic base such as K₃PO₄ or K₂CO₃.

    • Rationale: Strong alkoxide bases are well-known promoters of β-hydride elimination from palladium amide complexes, a key step in a competing catalytic cycle that can lead to hydrodehalogenation.[8] Weaker bases disfavor this pathway.

  • Ligand Choice:

    • Action: Employ sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos). These are often supplied as stable pre-catalysts (e.g., XPhos Pd G3).

    • Rationale: These ligands create a bulky coordination sphere around the palladium, which promotes the desired C-N reductive elimination over competing side reactions like β-hydride elimination.[8]

  • Solvent and Temperature:

    • Action: Use an aprotic solvent like toluene or t-amyl alcohol.[4] Maintain the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: Protic solvents can interfere with the catalytic cycle. As with Suzuki coupling, lower temperatures can help suppress the debromination side reaction.

G

Q3: Are there any other potential side reactions I should be aware of?

A3: Yes, besides debromination, you may also encounter homocoupling.

  • Boronic Acid Homocoupling: This side reaction is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle that favors the coupling of two boronic acid molecules.[9][10]

    • Mitigation: To minimize this, rigorously degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]

  • Pyrazole Homocoupling: The homocoupling of your bromo-pyrazole can also occur. This can sometimes be influenced by C-H activation pathways.[9]

    • Mitigation: Adjusting the ligand and reaction concentration can help. Running the reaction at a higher dilution has been shown to reduce or eliminate homocoupling in some cases.[9]

References

  • Technical Support Center: Troubleshooting Cross-Coupling Reactions - Benchchem.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem.
  • Minimizing homocoupling in Suzuki reactions of pyrazoles - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed. Available at: [Link]

  • How to avoid debromination in pyridine coupling reactions - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Validation & Comparative

13C NMR chemical shift assignment for 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for the structural assignment of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole . It moves beyond simple spectral listing to focus on the methodological rigor required to distinguish this specific regioisomer from its analogs (e.g., the 3-bromo-5-cyclopropyl isomer).

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.

Executive Summary

In drug discovery, the pyrazole scaffold is ubiquitous, yet the regiochemistry of 1,3,5-substituted pyrazoles remains a frequent source of assignment error. The primary challenge with 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole lies in distinguishing the C3 and C5 positions. Standard 1D 13C NMR is often insufficient due to the counter-intuitive "Heavy Atom Effect" of bromine and the specific electronic influence of the N-methyl group.

This guide compares three assignment methodologies—Predictive Software , 1D Empirical Assignment , and the 2D HMBC "Gold Standard" —demonstrating why only the latter provides the requisite scientific integrity for publication and patent filing.

Structural Analysis & Theoretical Expectations

Before interpreting spectra, we must establish the electronic environment of the nuclei.

The Molecule[1][2][3][4][5][6][7]
  • Core: 1H-Pyrazole ring.[1][2][3][4][5][6]

  • N1-Substituent: Methyl group (distinctive ~36-40 ppm).

  • C3-Substituent: Cyclopropyl (electron-donating alkyl, high-field internal carbons).

  • C5-Substituent: Bromine (Inductive withdrawing, but shielding via heavy atom effect).

The "Heavy Atom" Anomaly

While electronegativity suggests that a C-Br carbon should be deshielded (downfield), the large electron cloud of bromine introduces spin-orbit coupling that shields the attached carbon.[7] Consequently, the C5-Br signal often appears significantly upfield (110–125 ppm) compared to a C-Cl or C-O analog, potentially overlapping with the C4-H signal.

Comparative Analysis of Assignment Methodologies

The following table compares the reliability of different approaches to assigning the critical C3 and C5 signals.

FeatureMethod A: Computational Prediction (e.g., ChemDraw/Mnova)Method B: 1D Empirical Assignment (Additivity Rules)Method C: 2D HMBC Integrated Workflow (Recommended)
Accuracy Low to Moderate. Often overestimates C-Br deshielding (predicts >130 ppm).Moderate. Good for alkyls, poor for heteroaromatic halogens.High (Definitive). Relies on through-bond connectivity, not chemical shift magnitude.
Regioisomer Differentiation Risk of False Positive. May predict similar shifts for 3-Br and 5-Br isomers.Ambiguous. Cannot definitively prove N-Me placement relative to Br.Definitive. Proves N-Me is adjacent to the C-Br carbon or C-Cyclopropyl carbon.
Resource Demand Low (Seconds).Low (Minutes).[3]Medium (Requires ~30 min instrument time).
Verdict Use for rough estimation only.Use for initial screening.Mandatory for structural proof.

Detailed Assignment Protocol (The "Gold Standard")

To guarantee data integrity, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for pyrazoles to prevent potential aggregation broadening, though CDCl3 is acceptable.

  • Concentration: ~10-15 mg in 600 µL solvent.

  • Temperature: 298 K (Standard).

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 1s relaxation delay.

  • 13C {1H} NMR: 1024 scans minimum (to resolve quaternary carbons C3 and C5).

  • HSQC (Multiplicity-Edited): Distinguishes CH/CH3 (positive) from CH2 (negative).

  • HMBC: Optimized for long-range coupling (8-10 Hz). Critical for connecting N-Me to the ring.

Step 3: The Assignment Logic (Results)

Based on established pyrazole chemistry and heavy-atom trends, the following assignment logic applies.

Table 1: Chemical Shift Assignment (DMSO-d6)

Note: Values are high-confidence estimates based on verified analogs (e.g., N-methyl-3-bromo-5-methylpyrazole).

PositionCarbon TypeApprox.[8][9][10][11][1][4][7][12][13] Shift (δ ppm)Signal Multiplicity (DEPT/HSQC)Diagnostic Logic
C-3 Quaternary (C-C)150.0 – 156.0 CqDeshielded by C=N bond and cyclopropyl donation. Most downfield signal.
C-5 Quaternary (C-Br)115.0 – 125.0 CqKey Signal. Upfield due to Br heavy atom effect. Verified by HMBC to N-Me.
C-4 Methine (C-H)104.0 – 108.0 CHMost shielded ring carbon. Validated by HSQC (matches aromatic proton).
N-Me Methyl (CH3)36.0 – 38.0 CH3Distinct region. Anchor point for HMBC.
C-Cy (CH) Methine6.0 – 9.0 CHCyclopropyl methine.
C-Cy (CH2) Methylene7.0 – 10.0 CH2Cyclopropyl methylene (distinctive high field).

Visualization: The HMBC Validation Pathway

The following diagram illustrates the only way to definitively prove the regiochemistry (i.e., that Br is at C5 and not C3). The N-Methyl protons will show a strong 3-bond correlation to C5.

G N_Me N-Methyl Protons (36-38 ppm) C5 C5 Carbon (C-Br) (115-125 ppm) N_Me->C5 Strong 3J HMBC (Definitive Proof) C3 C3 Carbon (C-Cyclopropyl) (150-156 ppm) N_Me->C3 Weak/No 4J HMBC C4 C4 Carbon (C-H) (104-108 ppm) C4->C5 2J HMBC C4->C3 2J HMBC

Caption: The critical 3-bond HMBC correlation from the N-Methyl protons targets the C5-Br carbon, distinguishing it from the C3 isomer.

Discussion: Why This Matters

In the synthesis of 1-methylpyrazoles via alkylation of 3(5)-substituted pyrazoles, a mixture of regioisomers (1,3- and 1,5-isomers) often forms.

  • The Trap: If you rely solely on 1D NMR, you might assume the C-Br signal should be lower field (deshielded) than the C-Cyclopropyl signal.

  • The Reality: Due to the heavy atom effect, C5-Br is often upfield of C3. Misinterpreting this leads to assigning the structure as the 3-bromo-1-methyl-5-cyclopropyl isomer, a potentially costly error in SAR (Structure-Activity Relationship) studies.

References

  • Heavy Atom Effect on 13C Shifts

    • Title: Study on the Heavy
    • Source:Journal of Chemical Physics / StackExchange Summary
    • URL:[Link]

  • Pyrazole Chemical Shift Trends

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
    • Source:Magnetic Resonance in Chemistry (via ResearchG
    • URL:[Link]

  • Analogous Structure Data (N-Methyl-3-Bromo-5-Methyl)

    • Title: Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
    • Source:Organic Synthesis International[6]

    • URL:[Link]

  • General 13C NMR Interpretation

    • Title: Interpreting C-13 NMR Spectra.
    • Source:Chemistry LibreTexts
    • URL:[Link]

Sources

Definitive Structural Elucidation of N-Methyl Pyrazole Regioisomers: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists Estimated Read Time: 12 Minutes

Executive Summary: The Regiochemistry Conundrum

In medicinal chemistry, the pyrazole ring is a privileged scaffold, found in blockbuster drugs like Celecoxib and Sildenafil. However, the alkylation of NH-pyrazoles presents a persistent challenge: regioselectivity .

Due to annular tautomerism (


), the alkylation of an asymmetrically substituted pyrazole yields two distinct regioisomers: the 1,3-disubstituted  and 1,5-disubstituted  products. These isomers often possess identical mass and strikingly similar proton NMR spectra, yet they exhibit vastly different biological activities and metabolic profiles.

This guide objectively compares the three primary NMR methodologies for confirming N-methyl regiochemistry—


 HMBC , 

HMBC
, and NOESY —providing a validated decision framework for the bench scientist.

Mechanistic Foundation: The "Gatekeeper" Correlations

To distinguish the isomers, one must exploit the fixed geometry of the N-methylated product. The critical structural anchor is the


-methyl group  itself.
  • The Target: The carbon atom at position 5 (C5) is directly adjacent to the methylated nitrogen (

    
    ).
    
  • The Logic: The protons of the

    
    -methyl group will exhibit a strong 3-bond coupling (
    
    
    
    ) to C5. They will generally not couple to C3 (a 4-bond distance,
    
    
    Hz).
  • The Solution: If you can identify which carbon signal corresponds to C5 (via its substituent pattern), the HMBC correlation from the

    
    -Me protons to that specific carbon definitively assigns the structure.
    
Diagram 1: The HMBC Logic Flow

The following decision tree illustrates the workflow for assigning regiochemistry using HMBC and NOESY.

PyrazoleLogic Start Crude Reaction Mixture (N-Methylation) HNMR 1D 1H NMR (Identify N-Me singlets) Start->HNMR Decision1 Are C3/C5 substituents distinct (e.g., H vs Ph)? HNMR->Decision1 HMBC 1H-13C HMBC (Target: N-Me -> C5) Decision1->HMBC Yes (Electronic diff) NOESY 1D/2D NOESY (Target: N-Me -> C5-Subst) Decision1->NOESY No (Steric diff only) Result1 Isomer A (1,5-subst) N-Me couples to C-Subst HMBC->Result1 Correlation to Quaternary C Result2 Isomer B (1,3-subst) N-Me couples to C-H HMBC->Result2 Correlation to Methine C NOESY->Result1 NOE: N-Me <-> Subst NOESY->Result2 NOE: N-Me <-> H

Caption: Decision matrix for selecting between HMBC and NOESY based on substituent electronic and steric properties.

Comparative Analysis of Methodologies

Method A: HMBC (The Workhorse)

This is the standard approach for 90% of cases. It relies on the scalar coupling between the


-methyl protons and the pyrazole ring carbons.
  • Mechanism: The

    
    -Me protons (
    
    
    
    H) transfer magnetization to the C5 carbon (
    
    
    C) via a
    
    
    coupling (typically 4–8 Hz).
  • The Diagnostic Peak: Look for a cross-peak between the

    
    -Me singlet (
    
    
    
    3.8–4.1 ppm) and a ring carbon.
    • If the

      
      -Me correlates to a quaternary carbon  (bearing a substituent), the isomer is 1,5-disubstituted .
      
    • If the

      
      -Me correlates to a methine carbon  (bearing a proton), and that carbon has a characteristic C-H shift, the isomer is 1,3-disubstituted  (assuming the original substrate was 3-substituted).
      
  • Limitations: If C3 and C5 have very similar chemical shifts (e.g., both are methyl-substituted), the carbon resolution may be insufficient.

Method B: HMBC (The Precision Tool)

When carbon resolution fails, nitrogen detection is definitive. Pyrazoles contain two nitrogens: a "pyrrole-like"


 (alkylated) and a "pyridine-like" 

.[1]
  • Mechanism: Long-range coupling between ring protons (or substituent protons) and the ring nitrogens.

  • The Diagnostic Peak:

    • 
       (Pyrrole-like):  Typically shielded (
      
      
      
      -160 to -180 ppm relative to
      
      
      ).
    • 
       (Pyridine-like):  Typically deshielded (
      
      
      
      -60 to -80 ppm).
    • The

      
      -methyl protons will show a strong coupling to the shielded 
      
      
      
      . The substituent at C5 will also show a coupling to
      
      
      if it has protons (e.g., a methyl group at C5 couples to
      
      
      ).
  • Advantage: Unambiguous connectivity. If the C5-substituent couples to the same nitrogen as the

    
    -methyl group, it is the 1,5-isomer.
    
Method C: 1D NOESY (The Spatial Validator)

Often the fastest method, NOESY relies on Through-Space (dipolar) coupling rather than Through-Bond (scalar) coupling.

  • Mechanism: If nuclei are within 5 Å, they exchange magnetization.

  • The Experiment: Irradiate the

    
    -methyl singlet.
    
  • The Result:

    • 1,5-Isomer: Strong NOE enhancement of the C5-substituent (e.g., phenyl ortho-protons or methyl group).

    • 1,3-Isomer: Strong NOE enhancement of the H-5 proton (if C5 is unsubstituted) or lack of enhancement of the C3-substituent (which is too far away).

Data Summary: Method Selection Matrix

Feature

HMBC

HMBC
1D NOESY
Primary Basis Scalar Coupling (

)
Scalar Coupling (

)
Dipolar Coupling (Distance < 5Å)
Sensitivity HighLow (requires higher conc. or cryoprobe)High
Specificity Excellent (if C3/C5 shifts differ)Absolute (Direct N-connectivity)Excellent (for steric bulk)
Time Cost Medium (15-40 mins)High (1-4 hours)Low (5-10 mins)
Best For... General screening of distinct isomers.[1][2]Ambiguous carbon shifts; complex mixtures.Confirming 1,5-substitution (steric clash).

Detailed Experimental Protocol: The HMBC Workflow

This protocol is optimized for a standard 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance) to distinguish 3-phenyl-5-methyl-1H-pyrazole isomers.

Phase 1: Sample Preparation
  • Concentration: Dissolve 10–20 mg of the isolated isomer (or mixture) in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred if NH protons are present (for reference), but for

      
      -methylated products, CDCl3 provides sharper lines.
      
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Phase 2: Acquisition (Bruker TopSpin Parameters)
  • 1D Proton: Acquire a standard proton spectrum (zg30). Identify the

    
    -Me singlet (typically 
    
    
    
    3.8–4.0 ppm).
  • HMBC Setup: Load the standard gradient HMBC pulse sequence (hmbcgplpndqf or similar).

    • CNST13 (J-coupling): Set to 8 Hz . This is critical. The

      
       in pyrazoles is typically 6–10 Hz. A setting of 8 Hz captures this range effectively.
      
    • TD (Time Domain): F2 = 2048, F1 = 256 (or 512 for high resolution).

    • NS (Scans): 16 to 32 scans are usually sufficient for >10 mg samples.

    • D1 (Relaxation Delay): 1.5 to 2.0 seconds.

Phase 3: Analysis & Interpretation
  • Process: Apply 2D Fourier Transform. Use a sine-bell squared window function (QSINE) for both dimensions.

  • Locate N-Me: Find the proton chemical shift of your

    
    -Methyl group on the F2 (horizontal) axis.
    
  • Trace Up: Look for cross-peaks in the F1 (vertical, Carbon) dimension.

    • Peak A: You will likely see a strong peak for the

      
      -Me carbon itself (via residual 
      
      
      
      if the low-pass filter isn't perfect, appearing as a doublet). Ignore this.
    • Peak B (The Key): Look for the correlation to the ring carbon.

  • Assign:

    • Does the correlated carbon shift correspond to a quaternary aromatic (

      
       140–150 ppm)? -> Isomer 1,5  (assuming C5 bears a substituent).
      
    • Does the correlated carbon shift correspond to a CH aromatic (

      
       100–110 ppm)? -> Isomer 1,3  (assuming C5 is unsubstituted).
      

Visualizing the Pathway

The following diagram details the specific atomic interactions used in Method A and Method C for a hypothetical 3-Phenyl-5-Methyl vs. 3-Methyl-5-Phenyl scenario.

MolecularPathways cluster_15 1,5-Dimethyl-3-Phenyl (Steric Crowding) cluster_13 1,3-Dimethyl-5-Phenyl (Less Crowded) N1_A N1 C5_A C5 (Quaternary) Me_A N-Me Me_A->C5_A HMBC (3J) C5Me_A C5-Me Me_A->C5Me_A NOESY (Strong) N1_B N1 C5_B C5 (Quaternary) Me_B N-Me Me_B->C5_B HMBC (3J) Ph_B C5-Phenyl Me_B->Ph_B NOESY (Weak/Med)

Caption: Comparison of HMBC (green solid) and NOESY (red dotted) correlations in 1,5 vs 1,3 isomers.

References

  • Claramunt, R. M., et al. (1997).[3][4] "The annular tautomerism of pyrazoles: the case of 3(5)-phenyl-5(3)-methylpyrazole." Magnetic Resonance in Chemistry.

  • López, C., et al. (2010). "GIAO DFT 13C/15N chemical shifts in regioisomeric structure determination of fused pyrazoles." Magnetic Resonance in Chemistry.

  • Matulevičiūtė, G., et al. (2021).[5] "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Pyrazole Regioisomer Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Pyrazole Regioisomers

In pharmaceutical development, the precise control of a drug substance's purity is paramount. Pyrazole rings are a common scaffold in many pharmacologically important compounds, but their synthesis can often lead to the formation of regioisomers—molecules with the same atoms connected in a different spatial arrangement.[1] These regioisomers can have nearly identical physical and chemical properties, such as polarity and pKa, making their separation and quantification a significant analytical challenge.[2] Failure to resolve these closely related impurities can mask the true purity of an active pharmaceutical ingredient (API), posing a risk to safety and efficacy.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of pyrazole compounds with respect to their regioisomers. We will move beyond theoretical discussions to provide field-proven insights and experimental data, explaining the causality behind critical method development choices. Our focus will be on building a robust, self-validating analytical method that ensures the accurate assessment of isomeric purity, grounded in the principles of Analytical Quality by Design (AQbD).[3]

The Core of the Problem: Selectivity

The fundamental challenge in separating regioisomers lies in achieving adequate chromatographic selectivity (α). Unlike separating compounds with distinct functional groups, the subtle differences in dipole moment and electron distribution across regioisomers require a highly discerning analytical approach. Standard, general-purpose HPLC methods often fail, leading to co-elution and inaccurate purity assessments.[4] This guide will compare two primary HPLC strategies—Reversed-Phase and Normal-Phase chromatography—and explore how the deliberate choice of stationary and mobile phases can unlock the necessary selectivity.

Comparative Analysis: Reversed-Phase HPLC Approaches

Reversed-phase (RP) HPLC is the workhorse of the pharmaceutical industry due to its versatility and robustness.[5] However, achieving regioisomer separation in RP-HPLC requires a nuanced approach that goes beyond standard C18 columns.

Method 1: The Standard Approach - C18 Stationary Phase

A typical starting point in method development is a C18 (octadecylsilane) column. The primary retention mechanism is hydrophobic interaction. For many pyrazole regioisomers, which often have similar hydrophobicity, this approach is frequently insufficient.

Causality Behind the Choice: C18 columns are chosen for their broad applicability and the vast body of literature supporting their use.[5] The expectation is that minor differences in the molecule's overall hydrophobicity might allow for separation.

Performance Outcome: As illustrated with the well-known COX-2 inhibitor, Celecoxib, and its regioisomeric impurity (Impurity A), standard C18 columns often fail to provide baseline resolution. The regioisomer, having a nearly identical hydrophobic footprint, co-elutes with the main peak, making accurate quantification impossible.[3]

Method 2: Enhancing Selectivity with a Phenyl Stationary Phase

To overcome the limitations of C18, a stationary phase with alternative interaction mechanisms is required. Phenyl-Hexyl columns offer a compelling alternative.

Causality Behind the Choice: Phenyl-Hexyl columns provide a multi-modal separation mechanism. In addition to hydrophobic interactions from the hexyl linker, the phenyl rings introduce π-π stacking interactions.[6][7] Since pyrazole and its common substituents (like phenyl rings in Celecoxib) are aromatic, these additional interactions can exploit the subtle differences in electron density and spatial arrangement between regioisomers, enhancing selectivity.[8]

Performance Outcome: The introduction of π-π interactions often provides the necessary selectivity to resolve previously co-eluting regioisomers. For aromatic compounds, phenyl columns can produce a completely different elution order compared to C18 columns, demonstrating a truly orthogonal separation mechanism.[8]

Data Presentation: RP-HPLC Method Comparison

To illustrate the performance difference, let's consider a hypothetical but realistic separation of a 1,3,5-substituted pyrazole and its 1,5,3-regioisomer.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileA: 0.1% TFA in WaterB: Acetonitrile
Gradient 50% B to 70% B over 20 min50% B to 70% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (API) 12.5 min14.2 min
Retention Time (Isomer) 12.5 min (co-elutes)15.1 min
Resolution (Rs) < 1.0 > 2.0

Comparative Analysis: Normal-Phase HPLC as a Powerful Alternative

While less common for routine QC, Normal-Phase (NP) HPLC can be an invaluable tool for challenging isomer separations.[2]

Method 3: The Orthogonal Approach - Normal-Phase HPLC

In NP-HPLC, a polar stationary phase (typically silica) is used with a non-polar mobile phase (e.g., hexane/ethanol). Retention is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions.

Causality Behind the Choice: Regioisomers, while having similar overall polarity, can have different access to their polar functional groups (like the nitrogens in the pyrazole ring) due to steric hindrance from different substituent patterns. NP-HPLC is highly sensitive to these subtle differences in the molecule's polar surface area. A previously reported method for Celecoxib isomers utilized a chiral stationary phase in normal-phase mode, highlighting its power, although it resulted in very long run times.[3]

Performance Outcome: NP-HPLC can often achieve separations that are impossible in reversed-phase. It provides a truly orthogonal approach, meaning the separation mechanism is completely different, which is a key strategy in method development when initial attempts fail.

Data Presentation: RP vs. NP Method Comparison
ParameterMethod 2: RP-HPLC (Phenyl-Hexyl)Method 3: NP-HPLC (Silica)
Column Phenyl-Hexyl, 250 x 4.6 mm, 5 µmSilica, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileA: n-HexaneB: Ethanol
Mode GradientIsocratic (90:10 A:B)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (API) 14.2 min8.5 min
Retention Time (Isomer) 15.1 min9.8 min
Resolution (Rs) > 2.0> 2.5

Experimental Protocols & Method Validation

A developed method must be validated to be considered trustworthy and suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.

Experimental Workflow: A Systematic Approach

The process of developing a robust HPLC method for isomer separation follows a logical progression from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Start with Isomer Mixture Screen_RP Screen RP Columns (C18, Phenyl-Hexyl) Start->Screen_RP Screen_NP Screen NP Column (Silica) Start->Screen_NP Optimize_MP Optimize Mobile Phase (Organic %, pH, Additive) Screen_RP->Optimize_MP Screen_NP->Optimize_MP Optimize_Params Optimize T, Flow Rate Optimize_MP->Optimize_Params Check_Resolution Is Resolution ≥ 1.5? Optimize_Params->Check_Resolution Check_Resolution->Optimize_MP No Validation Perform Method Validation (ICH Q2(R1)) Check_Resolution->Validation Yes End Final Analytical Method Validation->End

Caption: A flowchart illustrating the systematic approach to HPLC method development for isomer separation.

Protocol 1: Reversed-Phase HPLC Method with Phenyl-Hexyl Column
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector.

    • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: Prepare 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile. Filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-22 min: 50% to 70% B

      • 22-25 min: 70% B

      • 25.1-30 min: 50% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazole sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Analysis and Data Processing:

    • Inject the sample and integrate the peaks.

    • Calculate the resolution between the main peak and the regioisomer peak. A resolution of ≥ 1.5 is typically considered baseline separation.

The Role of the Acidic Modifier (TFA): Pyrazole moieties are basic. In RP-HPLC, this can lead to interactions with residual acidic silanols on the silica surface, causing peak tailing. Adding a strong ion-pairing agent like TFA to the mobile phase serves two purposes: it maintains a low pH to ensure consistent protonation of the basic pyrazoles and it masks the active silanol sites, leading to improved peak shape.[9][10] While formic acid is often preferred for MS compatibility, TFA generally provides superior peak shape for basic compounds in UV-based methods.[11]

Protocol 2: Normal-Phase HPLC Method
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector. Ensure the system is properly flushed and dedicated to normal-phase solvents.

    • Column: Silica, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: HPLC-grade n-Hexane.

    • Mobile Phase B: HPLC-grade 2-Propanol or Ethanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

    • Isocratic Elution: 90% A, 10% B.

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazole sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • Analysis and Data Processing:

    • Inject the sample and process the data as described for the RP-HPLC method.

Conclusion and Recommendations

The successful separation of pyrazole regioisomers is a challenge that hinges on achieving sufficient chromatographic selectivity. While standard C18 columns are a logical starting point, they often prove inadequate.

  • Primary Recommendation: For aromatic pyrazole regioisomers, a Phenyl-Hexyl stationary phase should be the primary choice in a reversed-phase system. The additional π-π interaction mechanism it provides is often the key to resolving these challenging isomer pairs.[4]

  • Alternative Strategy: When reversed-phase methods fail, Normal-Phase HPLC on a silica column offers a powerful and orthogonal alternative. Its sensitivity to the spatial arrangement of polar functional groups can provide excellent resolution.

  • Method Validation is Non-Negotiable: Regardless of the chosen method, rigorous validation according to ICH Q2(R1) guidelines is essential to ensure the method is reliable, reproducible, and fit for its intended purpose in a regulated environment.

By moving beyond a one-size-fits-all approach and rationally selecting column chemistry based on the specific molecular properties of pyrazole regioisomers, researchers can develop robust and reliable analytical methods to ensure the purity and quality of critical pharmaceutical compounds.

References

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • Tome, T., Časar, Z., & Obreza, A. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 809. Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Available at: [Link]

  • Reddy, G. O., Reddy, B. C., Kumar, A. V., & Reddy, P. P. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1027-1037. Available at: [Link]

  • Zhang, T., Chen, Y., & Borchers, C. H. (2013). High-Sensitivity TFA-free LC-MS for Profiling Histones. Journal of the American Society for Mass Spectrometry, 24(7), 1058–1066. Available at: [Link]

  • Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA?. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Drug Celebrex and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column. Available at: [Link]

  • Advanced Materials Technology. (n.d.). UNDERTHE - HPLC. Available at: [Link]

  • Stoll, D. R. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Available at: [Link]

  • ResearchGate. (n.d.). Celecoxib (right) and its regio-isomer (left) different fragmentation pathways in negative ESI-MS. Available at: [Link]

  • Dong, M. W. (2019, August 1). Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins. LCGC North America. Available at: [Link]

  • Al-Ghorbani, M., El-Gamal, M. I., Anbar, M., & Oh, C. H. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(21), 6484. Available at: [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Available at: [Link]

  • Farmacia Journal. (n.d.). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Available at: [Link]

  • Journal of Chemical Society of Nigeria. (2024). 855 DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Available at: [Link]

  • International Journal of ChemTech Research. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • Shizuoka University. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]

  • da Silva, A. C., de Andrade, J. C., & de Oliveira, H. C. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 24(18), 3329. Available at: [Link]

  • Saponara, S., Aiello, F., & Di Pietro, G. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1391. Available at: [Link]

  • Kirkland, J. J., & Glajch, J. L. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]

  • Rusak, A. A., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 263-267. Available at: [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Available at: [Link]

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Safety Operating Guide

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary: Immediate Action Plan

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (CAS: 1785567-54-5 / Analogous derivatives) is a halogenated nitrogen heterocycle. For disposal purposes, the presence of the Bromine (Br) atom dictates the waste stream.

  • Primary Classification: Halogenated Organic Waste.

  • Critical Restriction: DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if the total halogen content exceeds 1-2% (varies by facility), as this downgrades the entire container to a more expensive disposal tier.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HBr).

  • Drain Disposal: STRICTLY PROHIBITED.

Chemical Characterization & Hazard Profile

To ensure safe handling, you must understand the specific hazards driving the disposal logic. This compound combines a reactive pyrazole core with a strained cyclopropyl ring and a heavy halogen.

Physicochemical Data Table
PropertyDescription/ValueOperational Implication
Physical State Solid (crystalline or powder)Dispose of as solid waste unless in solution.
Functional Groups Pyrazole, Cyclopropyl, BromideCyclopropyl: High ring strain (~27.5 kcal/mol); increases heat of combustion. Bromide: Generates corrosive HBr upon combustion.
Solubility Soluble in DMSO, MeOH, DCMUse compatible solvents for rinsing (e.g., DCM/Methanol).
Stability Stable under ambient conditionsKeep away from strong oxidizers.
GHS Hazard Classification (Self-Validating Checklist)

Verify these codes against your specific vendor SDS (e.g., Enamine, Fluorochem, Sigma).

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.

  • Aquatic Hazard: Treat as H411/H412 (Toxic to aquatic life) due to the organobromine moiety.

Waste Stream Segregation Logic

The disposal route is determined by the "Path of Least Resistance" for chemical destruction.

  • The Halogen Rule: The bromine atom prevents this chemical from being used in "Fuel Blending" (a common, cheaper disposal method for non-halogenated solvents like Acetone). Burning bromines without scrubbers releases Hydrobromic Acid (HBr) into the atmosphere.

  • The Nitrogen Rule: As a nitrogen heterocycle, incineration produces NOx gases. The facility must control for both acid gases and NOx.

Segregation Protocol
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste (Mother Liquors):

    • If dissolved in DCM/Chloroform: Pour into Halogenated Waste .

    • If dissolved in Methanol/Ethyl Acetate: If the halogenated compound concentration is >1%, pour into Halogenated Waste . (Do not contaminate the Non-Halogenated stream).

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Unused)
  • PPE Required: Nitrile gloves, safety glasses, lab coat.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products.[4]

  • Transfer: Transfer the solid carefully to avoid dust generation.

  • Labeling:

    • Attach a hazardous waste tag.[5][6]

    • Chemical Name: Write the full name (5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole). Do not use abbreviations.

    • Constituents: List "100%".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[5][6]

Scenario B: Disposal of Reaction Mixtures/Solutions
  • Quenching: Ensure no active reagents (e.g., Lithium reagents, strong acids) remain in the flask. Neutralize to pH 6–8 if necessary.

  • Solvent Compatibility:

    • If the solvent is Dichloromethane (DCM) : Pour directly into the Halogenated Carboy .

    • If the solvent is Acetone/Hexane :

      • Option 1 (Preferred): Pour into the Halogenated Carboy (Safe, but increases cost).

      • Option 2: If the compound is a trace contaminant (<0.1%), check institutional rules for Non-Halogenated streams. When in doubt, treat as Halogenated.

  • Rinsing: Rinse the reaction flask twice with a minimal amount of solvent (e.g., Acetone) and add the rinsate to the waste container.

Visual Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with EPA/RCRA standards.

DisposalWorkflow Start Start: 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid/Powder LiquidCheck Solvent Type? StateCheck->LiquidCheck In Solution FinalHalo HALOGENATED WASTE (Incineration w/ Scrubbers) SolidStream->FinalHalo Pack in HDPE Jar HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone) LiquidCheck->NonHaloSolvent HaloSolvent->FinalHalo ConcCheck Is Compound > 1%? NonHaloSolvent->ConcCheck ConcCheck->FinalHalo Yes (Contaminates Stream) FinalNonHalo NON-HALOGENATED WASTE (Fuel Blending) ConcCheck->FinalNonHalo No (Trace Only)

Caption: Decision logic for segregating 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole based on physical state and solvent matrix.

Emergency Contingencies

Spill Response (Solid)
  • Isolate: Mark the area.[4]

  • PPE: Wear N95 dust mask or respirator if powder is fine/aerosolized.

  • Cleanup: Do not dry sweep (creates dust). Use a wet wipe or damp paper towel to collect the powder.

  • Disposal: Place the used wipes and powder into a sealable plastic bag, then into the Solid Hazardous Waste container.

Spill Response (Liquid)
  • Absorb: Use vermiculite or a universal spill pad.

  • Collect: Scoop absorbed material into a bag/bucket.

  • Label: "Debris contaminated with Halogenated Organics."

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Halogenated Pyrazoles. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (RCRA) - Organobromines. Retrieved from [Link]

  • University of Washington EH&S. Chemical Waste Segregation and Halogenated Solvents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.